Ac-Ile-Glu-Thr-Asp-PNA
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURKTIGZAIQGR-BQCLNCLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Ac-Ile-Glu-Thr-Asp-pNA Cleavage by Caspase-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism by which caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, recognizes and cleaves the chromogenic substrate Ac-Ile-Glu-Thr-Asp-pNA (N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document provides a detailed overview of the signaling pathways leading to caspase-8 activation, the enzymatic mechanism of substrate cleavage, quantitative kinetic and inhibition data, and a comprehensive experimental protocol for measuring this activity.
Caspase-8 Activation: The Extrinsic Apoptosis Pathway
Caspase-8 is a cysteine-aspartic protease that functions as a key initiator of apoptosis triggered by external stimuli.[1][2] It is synthesized as an inactive zymogen, procaspase-8, which requires dimerization for activation.[1] This activation is a central event in the extrinsic apoptosis pathway, initiated by the ligation of death receptors on the cell surface.[3]
The process begins with the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors (e.g., Fas, TNFR1).[4][5] This ligation induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[6] FADD, in turn, recruits procaspase-8 molecules via interactions between their respective Death Effector Domains (DEDs).[5][7] This induced proximity facilitates the dimerization of procaspase-8, leading to its autoproteolytic cleavage and the formation of the active heterotetrameric enzyme, which is then released into the cytosol to propagate the apoptotic signal.[7][8] This multi-protein complex of the death receptor, FADD, and procaspase-8 is termed the Death-Inducing Signaling Complex (DISC).[3][4]
The Catalytic Mechanism of Ac-IETD-pNA Cleavage
Once activated, caspase-8 exhibits specificity for tetrapeptide sequences, cleaving its substrates C-terminal to an aspartic acid residue.[2] The Ac-IETD-pNA substrate is designed to mimic a natural caspase-8 cleavage site, with the IETD (Ile-Glu-Thr-Asp) sequence serving as the recognition motif.[9]
The cleavage of the peptide bond between aspartate (P1) and the p-nitroaniline (pNA) chromophore is executed by a catalytic triad within the caspase-8 active site.[6] This triad consists of Cysteine-360, Histidine-317, and the backbone carbonyl of Arginine-258.[6] The catalytic mechanism proceeds as follows:
-
Substrate Binding: The IETD tetrapeptide of the substrate binds to the S4-S1 subsites of the caspase-8 active site. The aspartate residue's carboxylate side chain is crucial for recognition and fits into the S1 pocket.
-
Nucleophilic Attack: The thiol group of Cys-360, activated by the imidazole ring of His-317, acts as a nucleophile, attacking the carbonyl carbon of the aspartate residue in the substrate.
-
Formation of a Tetrahedral Intermediate: This attack forms a covalent thiohemiacetal intermediate. The developing negative charge on the carbonyl oxygen (the "oxyanion") is stabilized by hydrogen bonds from the enzyme's active site, though not in a classical oxyanion hole.[6]
-
Release of p-Nitroaniline: The intermediate collapses, leading to the cleavage of the amide bond. The pNA group is protonated by His-317 and released as a free molecule.
-
Deacylation: The remaining acyl-enzyme intermediate is hydrolyzed by a water molecule, which is activated by His-317. This step regenerates the free, active enzyme and releases the Ac-IETD peptide.
The release of free pNA, which has a maximal absorbance at 405 nm, provides a continuous and quantitative measure of caspase-8 enzymatic activity.[10]
Quantitative Data: Kinetics and Inhibition
Understanding the quantitative aspects of the enzyme-substrate interaction is critical for assay development and inhibitor design.
Table 1: Kinetic Parameters for Caspase-8
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Caspase-8 substrate | 66 | Not Reported | Not Reported | |
| Ac-IETD-pNA | Not Reported | Not Reported | Not Reported |
Table 2: Inhibition of Caspase-8 Activity
| Inhibitor | Type | Ki (nM) | IC50 (µM) | Reference |
| Boc-IETD-aldehyde | Reversible, Covalent | 1 | Not Reported | [4] |
| Z-DEVD-aldehyde | Reversible, Covalent | 2 | Not Reported | [4] |
| Z-IETD-FMK | Irreversible, Covalent | Not Applicable | 0.46 | [11] |
Z-IETD-FMK (Z-Ile-Glu-Thr-Asp-Fluoromethylketone) is a potent, cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue, thereby permanently inactivating the enzyme.[12][13]
Experimental Protocol: Colorimetric Caspase-8 Assay
This protocol outlines the steps for determining caspase-8 activity in cell lysates using the Ac-IETD-pNA substrate.
Materials and Reagents:
-
Cell Lysis Buffer: 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT.[14]
-
2x Reaction Buffer: 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20% Glycerol, 4 mM EDTA. (Adapted from[14][15])
-
Substrate: Ac-IETD-pNA, 4 mM stock in DMSO.[15]
-
Positive Control: Recombinant active caspase-8.
-
Inhibitor Control: Z-IETD-FMK, 10 mM stock in DMSO.
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population.
-
Prepare Cell Lysates:
-
Harvest and count cells. Pellet 3-5 x 106 cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). Dilute lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.
-
Assay Setup: In a 96-well plate, prepare the following reactions (total volume 100 µL):
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).
-
Negative Control (Uninduced): 50 µL of lysate from untreated cells.
-
Inhibitor Control: 50 µL of lysate from apoptotic cells pre-incubated with 5 µL of Z-IETD-FMK (final concentration ~20-50 µM) for 10-15 minutes prior to adding the reaction buffer.
-
Blank: 50 µL of Cell Lysis Buffer.
-
-
Reaction Initiation:
-
Prepare a master mix of 2x Reaction Buffer with DTT added immediately before use (10 mM final concentration).
-
Add 50 µL of the 2x Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).[15]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the blank reading from all sample and control readings.
-
The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the uninduced control.
-
Alternatively, the concentration of released pNA can be calculated using a standard curve of free pNA or the Beer-Lambert law (Molar extinction coefficient ε for pNA is 10,500 M-1cm-1 at 405 nm).[14]
-
References
- 1. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-8 specificity probed at subsite S(4): crystal structure of the caspase-8-Z-DEVD-cho complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Caspase 8: Using Structural and Ligand-Based Approaches to Identify Potential Leads for the Treatment of Multi-Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. cephamls.com [cephamls.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sanbio.nl [sanbio.nl]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.fishersci.com [assets.fishersci.com]
The Role of Ac-Ile-Glu-Thr-Asp-pNA in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. This technical guide focuses on the chromogenic substrate Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA), a key research tool for investigating the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Understanding the kinetics and application of this tool is crucial for researchers studying apoptotic signaling and developing novel therapeutics that modulate this pathway.
The Extrinsic Apoptosis Pathway and the Role of Caspase-8
Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. The extrinsic pathway is triggered by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors on the cell surface.[1][2] This ligand-receptor interaction leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8.[1][3] The proximity of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their auto-proteolytic activation.[4][5]
Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[2][3] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Ac-IETD-pNA: A Tool for Quantifying Caspase-8 Activity
Ac-IETD-pNA is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-8.[6][7] The peptide sequence, IETD, mimics the cleavage site in the pro-caspase-3 precursor, a natural substrate of caspase-8.[8] The C-terminus of the peptide is conjugated to a chromophore, p-nitroanilide (pNA). In its uncleaved form, the substrate is colorless. However, upon cleavage by active caspase-8, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[3][7] The rate of pNA release is directly proportional to the enzymatic activity of caspase-8 in the sample.
Data Presentation: Quantitative Properties of Ac-IETD-pNA
The following table summarizes key quantitative data for Ac-IETD-pNA, which is essential for designing and interpreting caspase-8 activity assays.
| Parameter | Value | Description |
| Molecular Formula | C₂₇H₃₈N₆O₁₂ | The chemical formula of the Ac-IETD-pNA molecule. |
| Molecular Weight | 638.6 g/mol | The mass of one mole of the Ac-IETD-pNA molecule.[7] |
| Km for Caspase-8 | 66 µM | The Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[1] |
| Optimal Absorbance | 405 nm | The wavelength at which the released p-nitroanilide (pNA) chromophore exhibits maximum absorbance.[3][7] |
| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ | A constant that relates the absorbance of pNA to its concentration, used in the Beer-Lambert law to calculate the amount of product formed.[3] |
Table 1: Physicochemical and Kinetic Properties of Ac-IETD-pNA.
Experimental Protocols
Colorimetric Caspase-8 Activity Assay
This protocol provides a general framework for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.
Materials:
-
Cells of interest (treated and untreated controls)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Ac-IETD-pNA substrate (typically 2-4 mM stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis in the experimental group using the desired stimulus. Include an untreated or vehicle-treated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1-5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity to the total protein content.
-
-
Caspase-8 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to be equal with Assay Buffer.
-
Add the Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing Assay Buffer and substrate but no lysate) from all readings.
-
Normalize the absorbance values to the protein concentration of each lysate.
-
Calculate the fold-increase in caspase-8 activity by comparing the normalized absorbance of the treated samples to the untreated control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The extrinsic apoptosis signaling pathway.
Caption: Workflow for a colorimetric caspase-8 activity assay.
Conclusion
Ac-IETD-pNA remains an indispensable tool for researchers investigating the extrinsic apoptotic pathway. Its specificity for caspase-8 and the straightforward nature of the colorimetric assay allow for the reliable quantification of this key initiator caspase's activity. By providing a direct measure of an early event in the apoptotic cascade, Ac-IETD-pNA facilitates the screening and characterization of potential therapeutic agents that target apoptosis, thereby advancing drug development efforts in oncology, immunology, and neurobiology. The detailed protocols and pathway diagrams in this guide offer a comprehensive resource for the effective application of Ac-IETD-pNA in apoptosis research.
References
- 1. innopep.com [innopep.com]
- 2. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evolutionary and Functional Analysis of Caspase-8 and ASC Interactions to Drive Lytic Cell Death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Ac-IETD-pNA: A Technical Guide to Its Substrate Specificity for Initiator Caspases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of focus in drug discovery for a multitude of diseases, including cancer and neurodegenerative disorders. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade. Caspases are broadly categorized into two main groups: initiator caspases (e.g., caspase-8, caspase-9, and caspase-10) and effector (or executioner) caspases (e.g., caspase-3, caspase-6, and caspase-7). Initiator caspases are activated upstream in response to pro-apoptotic signals and are responsible for activating the downstream effector caspases.
The chromogenic substrate N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide (Ac-IETD-pNA) has been widely adopted as a tool to measure the activity of initiator caspases, particularly caspase-8. The tetrapeptide sequence 'IETD' mimics the cleavage site in pro-caspase-3, a natural substrate of caspase-8.[1] Upon cleavage by an active caspase, the p-nitroanilide (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[2][3][4] This technical guide provides an in-depth analysis of the substrate specificity of Ac-IETD-pNA, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers in its effective application.
Caspase Signaling Pathways
Caspase activation is tightly regulated and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[1] The proximity of multiple pro-caspase-8 molecules within this death-inducing signaling complex (DISC) facilitates their auto-activation through dimerization and subsequent proteolytic cleavage. Active caspase-8 can then directly activate effector caspases, such as caspase-3 and caspase-7, or it can cleave the Bcl-2 family protein Bid, leading to the activation of the intrinsic pathway.[5]
The Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering the formation of the apoptosome, a large protein complex that recruits and activates pro-caspase-9.[6] Activated caspase-9 then proceeds to activate effector caspases.
Substrate Specificity of Ac-IETD-pNA
While Ac-IETD-pNA is widely used as a caspase-8 substrate, it is important for researchers to be aware of its potential cleavage by other proteases. The specificity of a substrate for a particular enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
A comprehensive review of the literature reveals that while Ac-IETD-pNA is a preferred substrate for caspase-8, it can also be cleaved by other caspases and the serine protease Granzyme B.
| Enzyme | Caspase Family | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Caspase-8 | Initiator | 66[7] | N/A | N/A |
| Caspase-6 | Effector | N/A | N/A | N/A |
| Caspase-10 | Initiator | N/A | N/A | N/A |
| Granzyme B | Serine Protease | N/A | N/A | N/A |
| N/A: Data not available in the reviewed literature. |
Experimental Protocols
The following is a detailed protocol for a colorimetric caspase-8 activity assay in a 96-well microplate format, compiled from multiple sources.[1][5][7]
Materials and Reagents
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.
-
2X Reaction Buffer: 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT.
-
Ac-IETD-pNA Substrate: 4 mM stock solution in DMSO.
-
Positive Control: Recombinant active caspase-8.
-
Negative Control: Cell lysate from untreated/uninduced cells.
-
Plate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplate: Clear, flat-bottom.
Experimental Workflow
Detailed Procedure
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. A parallel culture of untreated cells should be maintained as a negative control.
-
Cell Harvest: Pellet 1-5 million cells by centrifugation at 500 x g for 5 minutes.
-
Cell Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubation: Incubate the cell suspension on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Lysate Collection: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer to each well.
-
Add Substrate: Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis
The caspase activity can be expressed as the fold-increase in absorbance compared to the negative control. For a more quantitative analysis, a pNA standard curve can be generated to determine the concentration of pNA produced.
Logical Relationships in Caspase-8 Activation and Substrate Cleavage
The activation of caspase-8 and its subsequent cleavage of Ac-IETD-pNA can be represented as a logical flow.
Conclusion
Ac-IETD-pNA is a valuable tool for monitoring the activity of initiator caspases, particularly caspase-8, in apoptotic studies. Its utility stems from the specific IETD recognition sequence and the straightforward colorimetric detection of the cleaved pNA product. However, researchers must remain cognizant of the potential for this substrate to be cleaved by other caspases, such as caspase-6 and caspase-10, as well as the non-caspase protease Granzyme B. When interpreting results, it is crucial to consider the cellular context and the potential for the activation of multiple proteases. For studies requiring a high degree of specificity, the use of more selective substrates or specific inhibitors is recommended. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate the robust and reliable application of Ac-IETD-pNA in apoptosis research and drug development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cephamls.com [cephamls.com]
- 3. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 4. Granzyme B Substrate VIII, Colorimetric - CAS 216757-29-8 - Calbiochem | 368067 [merckmillipore.com]
- 5. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innopep.com [innopep.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. haoranbio.com [haoranbio.com]
A Technical Guide to the Caspase-8 Activation Pathway and its Colorimetric Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the caspase-8 activation pathway, a critical signaling cascade in extrinsic apoptosis. It details the molecular events from death receptor ligation to the execution of programmed cell death and presents a comprehensive protocol for quantifying caspase-8 activity using the chromogenic substrate, N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA).
The Extrinsic Pathway of Apoptosis: Activating Caspase-8
Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic pathway of apoptosis, a form of programmed cell death triggered by extracellular signals.[1] This pathway is initiated by the binding of death ligands, such as FasL or Tumor Necrosis Factor (TNF), to their corresponding death receptors on the cell surface.[2]
Upon ligand binding, these receptors trimerize and recruit adaptor proteins like Fas-Associated Death Domain (FADD) to their intracellular death domains.[3] FADD, in turn, recruits procaspase-8, the inactive zymogen form of the enzyme, via interactions between their respective death effector domains (DEDs).[3] This assembly of receptors, adaptor proteins, and procaspases forms the Death-Inducing Signaling Complex (DISC).[2]
Within the DISC, the high local concentration of procaspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic cleavage.[4] This processing event generates the active heterotetrameric form of caspase-8, which is then released into the cytosol to propagate the apoptotic signal.[5] Active caspase-8 initiates the execution phase of apoptosis through two main branches:
-
Direct activation of executioner caspases : Caspase-8 directly cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7.[2]
-
Engagement of the intrinsic pathway : Caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, triggering the intrinsic apoptotic pathway and amplifying the death signal.
Beyond apoptosis, caspase-8 is also involved in other cellular processes, including the regulation of necroptosis, a form of programmed necrosis.[4]
Quantifying Caspase-8 Activity with Ac-IETD-pNA
The activity of caspase-8 can be reliably measured using the colorimetric substrate Ac-IETD-pNA. This assay is based on the ability of active caspase-8 to recognize and cleave the specific tetrapeptide sequence Ile-Glu-Thr-Asp (IETD). The substrate consists of this peptide sequence linked to a chromophore, p-nitroanilide (pNA). When caspase-8 cleaves the substrate, the pNA moiety is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 400-405 nm. The amount of pNA released is directly proportional to the enzymatic activity of caspase-8 in the sample.
Data Presentation: Key Assay Parameters
Below is a summary of quantitative data relevant to the caspase-8 colorimetric assay.
| Parameter | Value | Description |
| Substrate | Ac-IETD-pNA | N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide |
| Enzyme | Caspase-8 | Initiator caspase of the extrinsic pathway |
| Detection Wavelength | 400 - 405 nm | Absorbance maximum for released p-nitroanilide (pNA) |
| Molar Extinction Coefficient (ε) | 10.5 mM⁻¹cm⁻¹ | For p-nitroanilide (pNA) at 405 nm |
| Michaelis Constant (Km) | 66 µM | Substrate concentration at which the reaction rate is half of Vmax |
| Specific Activity | >500 units/mg | For purified recombinant human caspase-8 |
| Unit Definition | 1 unit | Amount of enzyme that cleaves 1.0 nmol of Ac-IETD-pNA per minute at pH 7.4, 25°C |
| Typical Substrate Conc. | 200 µM | Final concentration used in many standard assay protocols |
Experimental Protocol: Colorimetric Caspase-8 Assay
This protocol provides a detailed methodology for determining caspase-8 activity in cell lysates.
A. Reagent Preparation
-
Cell Lysis Buffer (1X) : 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer (2X) : 40 mM HEPES (pH 7.4), 0.2% CHAPS, 10 mM DTT, 4 mM EDTA, 10% Sucrose. Store at 4°C. Add DTT fresh before use.
-
Caspase-8 Substrate (Ac-IETD-pNA) : Prepare a 4 mM stock solution in DMSO. Store protected from light at -20°C.
-
(Optional) Caspase-8 Inhibitor (Ac-IETD-CHO) : Prepare a 100 µM stock solution in DMSO for use as a negative control. Store at -20°C.
-
(Optional) pNA Standard : Prepare a series of known concentrations of pNA in assay buffer to generate a standard curve for absolute quantification.
B. Cell Lysate Preparation
-
Induce apoptosis in the experimental cell population (e.g., using anti-Fas antibody). Maintain a parallel culture of non-induced cells as a negative control.
-
Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the suspension on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
C. Assay Procedure (96-well plate format)
-
Dilute the cell lysates with chilled Cell Lysis Buffer to a final protein concentration of 1-2 mg/mL.
-
To each well of a 96-well flat-bottom plate, add 50 µL of cell lysate (containing 50-200 µg of total protein).
-
Include the following controls:
-
Negative Control : Lysate from non-induced cells.
-
Blank Control : 50 µL of Cell Lysis Buffer without lysate to measure background absorbance of the reagents.
-
(Optional) Inhibitor Control : Pre-incubate lysate from apoptotic cells with 1 µL of Caspase-8 Inhibitor for 10 minutes before adding the substrate.
-
-
Add 50 µL of 2X Assay Buffer to each well.
-
Initiate the reaction by adding 5 µL of 4 mM Ac-IETD-pNA substrate to each well. The final concentration of the substrate will be 200 µM in a total volume of 105 µL.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
D. Data Analysis
The results can be expressed as a fold-increase in activity or as a specific activity.
-
Fold-Increase :
-
Subtract the absorbance value of the blank control from all other readings.
-
Calculate the fold-increase in caspase-8 activity by dividing the net absorbance of the apoptotic sample by the net absorbance of the non-induced control sample.
Fold Increase = (OD405 Apoptotic Sample - OD405 Blank) / (OD405 Non-induced Sample - OD405 Blank)
-
-
Specific Activity (nmol/min/mg) :
-
Use the Beer-Lambert law (A = εcl) and the pNA standard curve to calculate the concentration of pNA produced.
-
Calculate the specific activity using the following formula:
Specific Activity = (nmol of pNA) / (Reaction Time (min) x Protein Amount (mg))
-
References
Ac-Ile-Glu-Thr-Asp-pNA: A Technical Guide for Studying Extrinsic Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic caspase-8 substrate, Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA), and its application in the study of extrinsic apoptosis. This document details the underlying signaling pathways, provides quantitative data on substrate kinetics, and offers detailed experimental protocols for its use in research and drug development.
Introduction to Extrinsic Apoptosis and the Role of Caspase-8
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This process is tightly regulated and can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2]
The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands like Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α) to their corresponding death receptors (e.g., FasR and TNFR1) on the cell surface.[3][4] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), forming a Death-Inducing Signaling Complex (DISC).[3] Within the DISC, multiple procaspase-8 molecules are brought into close proximity, facilitating their auto-catalytic activation.[3] Activated caspase-8, an initiator caspase, then triggers a downstream cascade of executioner caspases, primarily caspase-3 and caspase-7, which dismantle the cell by cleaving key cellular substrates.[2][5]
Given its central role as the primary initiator caspase in the extrinsic pathway, the enzymatic activity of caspase-8 serves as a key indicator of this mode of apoptosis.
Ac-IETD-pNA: A Tool for Quantifying Caspase-8 Activity
This compound (Ac-IETD-pNA) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-8.[6][7] The peptide sequence, IETD, mimics the cleavage site in procaspase-3, a natural substrate of caspase-8.[7] The C-terminus of the peptide is conjugated to a chromophore, p-nitroaniline (pNA).[6]
In its intact form, Ac-IETD-pNA is colorless. However, upon cleavage by active caspase-8 between the aspartic acid (D) and the pNA moiety, free pNA is released.[6] This liberated pNA has a strong absorbance at 405 nm, allowing for the direct and quantitative measurement of caspase-8 activity using a spectrophotometer or microplate reader.[3][6] The rate of pNA release is directly proportional to the amount of active caspase-8 in the sample.
Quantitative Data
The following tables summarize the key quantitative parameters of Ac-IETD-pNA and its interaction with caspase-8.
Table 1: Physicochemical Properties of Ac-IETD-pNA
| Property | Value | Reference |
| Synonyms | Ac-Ile-Glu-Thr-Asp-p-nitroanilide, Caspase-8 Chromogenic Substrate I | [7] |
| CAS Number | 219138-21-3 | [7] |
| Molecular Formula | C₂₇H₃₈N₆O₁₂ | [7] |
| Molecular Weight | 638.6 g/mol | [7] |
| Purity | >95% | [7] |
| Appearance | Lyophilized powder | [7] |
| Solubility | Formic Acid: 1 mg/ml | [7] |
Table 2: Kinetic Parameters of Caspase-8 with Ac-IETD-pNA
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) | 66 µM | |
| Molar Extinction Coefficient (ε) of pNA at 405 nm | 10,500 M⁻¹cm⁻¹ | [3] |
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in extrinsic apoptosis and the experimental procedures to study it is crucial for a clear understanding.
The Extrinsic Apoptosis Signaling Pathway
The following diagram illustrates the key steps of the extrinsic apoptosis pathway, highlighting the central role of caspase-8 and the action of Ac-IETD-pNA.
Caption: Extrinsic apoptosis pathway and the role of Ac-IETD-pNA.
Experimental Workflow for Caspase-8 Activity Assay
This diagram outlines the typical workflow for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.
Caption: Workflow for a colorimetric caspase-8 activity assay.
Detailed Experimental Protocols
The following protocols provide a general framework for performing a caspase-8 activity assay using Ac-IETD-pNA. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Reagent Preparation
Cell Lysis Buffer (1X):
-
50 mM HEPES, pH 7.4
-
5 mM CHAPS
-
5 mM DTT
-
Optional: Protease inhibitor cocktail (cysteine protease inhibitors should be excluded)
Assay Buffer (1X):
-
20 mM HEPES, pH 7.4
-
2 mM EDTA
-
0.1% CHAPS
-
5 mM DTT
-
5% Sucrose
Ac-IETD-pNA Substrate Stock Solution (20 mM):
-
Dissolve Ac-IETD-pNA powder in DMSO to a final concentration of 20 mM. Store in aliquots at -20°C.
p-Nitroaniline (pNA) Standard Stock Solution (10 mM):
-
Dissolve pNA powder in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
Cell Lysis Procedure
-
Cell Culture and Treatment: Culture cells to the desired density and induce apoptosis using the chosen method. Include an untreated control group.
-
Cell Harvesting: For adherent cells, scrape and collect them in ice-cold PBS. For suspension cells, pellet them by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL for 1-5 x 10⁶ cells).
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This lysate can be used immediately or stored at -80°C for later use.
Caspase-8 Activity Assay
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
Assay Plate Setup: In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add Assay Buffer: Add 50 µL of 2X Reaction Buffer (or an equivalent volume of 1X Assay Buffer to bring the final volume to 100 µL after substrate addition) to each well.
-
Substrate Addition: Add 5 µL of 4 mM Ac-IETD-pNA substrate (final concentration of 200 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from a blank well containing buffer and substrate but no lysate) from all readings.
-
To quantify the amount of pNA produced, a standard curve can be generated using the pNA standard stock solution.
-
Caspase-8 activity can be expressed as the fold-increase in absorbance compared to the untreated control or as a specific activity (e.g., nmol of pNA produced per minute per mg of protein).
-
Applications in Research and Drug Development
The Ac-IETD-pNA-based caspase-8 assay is a valuable tool for:
-
Basic Research: Elucidating the mechanisms of extrinsic apoptosis in various cell types and disease models.
-
Drug Discovery: Screening for compounds that induce or inhibit extrinsic apoptosis. This is particularly relevant in cancer research, where inducing apoptosis in tumor cells is a key therapeutic strategy, and in inflammatory and neurodegenerative diseases, where inhibiting apoptosis may be beneficial.
-
Toxicology: Assessing the potential of chemicals or environmental agents to induce apoptosis.
-
Biomarker Development: Investigating caspase-8 activation as a potential biomarker for disease diagnosis or prognosis.
Conclusion
Ac-IETD-pNA is a reliable and widely used tool for the quantitative analysis of caspase-8 activity, providing a direct measure of extrinsic apoptosis. Its ease of use, coupled with the straightforward colorimetric detection method, makes it an indispensable reagent for researchers and drug development professionals investigating the intricacies of programmed cell death. This technical guide provides the foundational knowledge and practical protocols to effectively utilize Ac-IETD-pNA in the laboratory.
References
- 1. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innopep.com [innopep.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
The Genesis and Utility of Ac-IETD-pNA: A Chromogenic Substrate for Probing Apoptotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of investigation in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes execute the demolition of the cell by cleaving specific protein substrates. The ability to accurately measure the activity of individual caspases is therefore paramount for dissecting apoptotic signaling pathways and for the screening of potential therapeutic agents that modulate this process. This technical guide delves into the discovery, development, and application of N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA), a widely utilized chromogenic substrate for the specific detection of caspase-8 activity.
The Discovery of Ac-IETD-pNA: Unraveling Caspase Specificity
The development of Ac-IETD-pNA was a direct result of seminal studies in the late 1990s aimed at elucidating the substrate specificities of the then-newly discovered caspase family. Two research groups, one led by Nancy A. Thornberry at Merck Research Laboratories and another by Robert V. Talanian at BASF Bioresearch Corporation, independently employed combinatorial peptide libraries to define the optimal recognition sequences for various caspases.
Thornberry and colleagues, in their 1997 publication in the Journal of Biological Chemistry, utilized a combinatorial approach to define the specificities of multiple caspases.[1][2] Their work revealed that caspases-6, -8, and -9 prefer a tetrapeptide sequence of (I/L/V)EXD, where X is any amino acid.[1] This finding was instrumental in differentiating the specificities of initiator caspases (like caspase-8) from executioner caspases.
Concurrently, Talanian and his team published a detailed analysis of caspase substrate specificities in the same journal in 1997.[3][4][5] Their research further refined the understanding of the P4-P1 amino acid preferences of individual caspases and provided a rational basis for the design of specific substrates and inhibitors. The IETD sequence was identified as a preferred cleavage site for caspase-8. This foundational work paved the way for the synthesis and characterization of Ac-IETD-pNA as a selective tool for monitoring caspase-8 activity.
Mechanism of Action
Ac-IETD-pNA is a synthetic tetrapeptide, N-acetyl-isoleucyl-glutamyl-threonyl-aspartic acid, conjugated to a chromophore, p-nitroaniline (pNA). The tetrapeptide sequence, IETD, mimics the cleavage site in the pro-domain of caspase-3, a natural substrate of caspase-8.[6][7] In its intact form, the substrate is colorless. However, upon cleavage by an active caspase following the aspartic acid residue, free pNA is released. This liberated pNA has a strong absorbance at 405 nm, providing a simple and sensitive colorimetric readout of enzyme activity.[8] The concentration of the released pNA is directly proportional to the caspase activity in the sample.
Quantitative Data: Kinetic Parameters of Ac-IETD-pNA
The efficacy of a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The specificity constant (kcat/Km) is the most comprehensive measure of an enzyme's catalytic efficiency and substrate preference. The following table summarizes the available kinetic data for the cleavage of Ac-IETD-pNA and related substrates by various caspases.
| Caspase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Caspase-8 | Ac-IETD-pNA | 11 | 0.4 | 3.6 x 104 | Garcia-Calvo et al., 1998[6] |
| Caspase-3 | Ac-DEVD-pNA | 9.7 | 1.8 | 1.9 x 105 | Garcia-Calvo et al., 1998 |
| Caspase-6 | Ac-VEID-pNA | 160 | 0.03 | 1.9 x 102 | Garcia-Calvo et al., 1998 |
| Caspase-7 | Ac-DEVD-pNA | 18 | 2.9 | 1.6 x 105 | Garcia-Calvo et al., 1998 |
| Caspase-9 | Ac-LEHD-pNA | 230 | 0.003 | 13 | Garcia-Calvo et al., 1998 |
Note: The table includes data for other caspase substrates to provide a comparative context for the specificity of Ac-IETD-pNA.
Experimental Protocols
Caspase-8 Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.[9][10]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 10 mM DTT, 20% glycerol, 0.2% CHAPS)
-
Ac-IETD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Plate cells at a desired density and allow them to attach overnight.
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Preparation of Cell Lysates:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 106 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Caspase-8 Assay:
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-8 activity can be determined by comparing the absorbance values of the treated samples to the untreated control.
-
Signaling Pathways and Experimental Workflows
Extrinsic Apoptosis Pathway
The following diagram illustrates the extrinsic apoptosis pathway, where caspase-8 plays a pivotal role as an initiator caspase.
Caption: Extrinsic apoptosis signaling pathway.
Experimental Workflow for Caspase-8 Assay
The logical flow of the experimental protocol for determining caspase-8 activity is depicted below.
Caption: Caspase-8 activity assay workflow.
Conclusion
Ac-IETD-pNA has established itself as an indispensable tool in the field of apoptosis research. Its development, rooted in the meticulous dissection of caspase substrate specificities, provides a clear example of how basic research into enzyme kinetics can lead to the creation of powerful reagents for cell biology and drug discovery. The simplicity and robustness of the colorimetric assay, combined with the high specificity of the IETD sequence for caspase-8, have made Ac-IETD-pNA a staple in laboratories worldwide. As our understanding of the intricate roles of individual caspases in health and disease continues to expand, the utility of such precisely designed molecular probes will undoubtedly remain of critical importance.
References
- 1. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thornberry, N. A., Rano, T. A., Peterson, E. P., Rasper, D. M., Timkey, T., Garcia-Calvo, M., Houtzager, V. M., Novdstrom, P. A., Roy, S., Vaillancourt, J. P., Chapman, K. T. and Nicholson, D. W. (1997) A combinatorial approach defines specificities of members of the caspase family and granzyme, B. Functional relationsip established for key mediators of apoptosis. Journal of Biological Chemistry, 272, 17907-l7911. - References - Scientific Research Publishing [scirp.org]
- 3. Substrate specificities of caspase family proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate Specificities of Caspase Family Proteases [ouci.dntb.gov.ua]
- 5. Substrate specificities of caspase family proteases. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. cephamls.com [cephamls.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. immunoway.com.cn [immunoway.com.cn]
An In-Depth Technical Guide to the Principle of Colorimetric Caspase-8 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the colorimetric caspase-8 activity assay, a fundamental tool for studying apoptosis.
Core Principle of the Assay
The colorimetric assay for caspase-8 activity is a widely used method to quantify the enzymatic activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The assay's principle is centered on the specific proteolytic activity of caspase-8 on a synthetic peptide substrate that is conjugated to a chromophore.
The most commonly used substrate is Ac-IETD-pNA (Acetyl-Ile-Glu-Thr-Asp-p-Nitroaniline).[1][2] Caspase-8 recognizes and cleaves the peptide sequence Ile-Glu-Thr-Asp (IETD).[3] This sequence is based on the cleavage site within the pro-caspase-3 enzyme, a downstream target of caspase-8.[4]
Upon cleavage of the substrate by active caspase-8, the chromophore p-Nitroaniline (pNA) is released.[5] Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[4][5] The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase-8 enzymatic activity in the sample.[4] By measuring the absorbance of the reaction mixture at 405 nm using a spectrophotometer or a microplate reader, the activity of caspase-8 can be quantified.[1]
The overall reaction can be summarized as follows:
Ac-IETD-pNA (colorless) + Active Caspase-8 → Ac-IETD (colorless) + pNA (yellow) [5]
Caspase-8 in the Extrinsic Apoptosis Pathway
Caspase-8 is a cysteine-aspartic protease that plays a pivotal role in initiating the extrinsic pathway of apoptosis, also known as the death receptor pathway. This pathway is triggered by extracellular signals, such as the binding of death ligands to their corresponding death receptors on the cell surface.
Key players in this pathway include:
-
Death Ligands: Molecules like Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α).
-
Death Receptors: Transmembrane proteins such as Fas (also known as CD95 or APO-1) and TNF receptor 1 (TNFR1).
-
Adaptor Proteins: Fas-Associated Death Domain (FADD) is a crucial adaptor protein.
-
Initiator Caspase: Pro-caspase-8 is the inactive zymogen form.
-
Executioner Caspases: Downstream caspases like caspase-3 and caspase-7.
The binding of a death ligand to its receptor induces receptor trimerization and the recruitment of adaptor proteins like FADD to the intracellular death domain of the receptor. FADD, in turn, recruits multiple pro-caspase-8 molecules, bringing them into close proximity. This induced proximity leads to the auto-proteolytic cleavage and activation of pro-caspase-8 into its active form, caspase-8. Active caspase-8 can then initiate the execution phase of apoptosis through two main routes:
-
Direct Cleavage of Executioner Caspases: Active caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7.
-
Mitochondrial Amplification Loop: Active caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid translocates to the mitochondria and promotes the release of cytochrome c, which then activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspases.
The following diagram illustrates the extrinsic apoptosis signaling pathway:
Caption: Extrinsic Apoptosis Signaling Pathway.
Experimental Protocols
The following is a generalized, detailed methodology for the colorimetric caspase-8 activity assay, synthesized from common protocols.
Materials and Reagents
-
Cell Lysis Buffer: (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT).[5]
-
Assay Buffer: (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT).[5]
-
Caspase-8 Substrate (Ac-IETD-pNA): Typically supplied as a 4 mM stock solution.
-
Dithiothreitol (DTT): Often added to lysis and assay buffers immediately before use to a final concentration of 10 mM.[4]
-
Positive Control: Recombinant active caspase-8.
-
Negative Control: Cell lysate from untreated cells.
-
Caspase-8 Inhibitor (optional): (e.g., Ac-IETD-CHO) for specificity control.
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Microcentrifuge.
-
Protein assay reagents (e.g., Bradford or BCA).
Experimental Workflow Diagram
Caption: Colorimetric Caspase-8 Assay Workflow.
Detailed Step-by-Step Protocol
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus (e.g., anti-Fas antibody, TNF-α) for the appropriate duration. Include an untreated control cell population.[4]
-
Cell Lysis:
-
Prepare Cytosolic Extract:
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube. Keep on ice.
-
-
Protein Concentration Determination:
-
Measure the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing the caspase activity.
-
-
Assay Reaction Setup:
-
Reaction Initiation and Incubation:
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance value of the reagent blank from all other readings.
-
The caspase-8 activity can be expressed as the fold increase in absorbance compared to the uninduced control.[4]
-
Data Presentation and Interpretation
Quantitative data from a colorimetric caspase-8 assay is typically presented in a tabular format, allowing for a clear comparison of caspase activity across different experimental conditions.
Table 1: Example of Caspase-8 Activity in Jurkat Cells Treated with Anti-Fas Monoclonal Antibody. [4]
| Sample Condition | Protein Amount (µg) | Absorbance at 405 nm (O.D.) | Fold Increase in Activity |
| Uninduced Jurkat Cells | 50 | 0.15 | 1.0 |
| Jurkat Cells + Anti-Fas Ab (8 hours) | 50 | 0.85 | 5.7 |
| Uninduced Jurkat Cells | 100 | 0.28 | 1.0 |
| Jurkat Cells + Anti-Fas Ab (8 hours) | 100 | 1.55 | 5.5 |
| Uninduced Jurkat Cells | 200 | 0.52 | 1.0 |
| Jurkat Cells + Anti-Fas Ab (8 hours) | 200 | 2.80 | 5.4 |
Data is hypothetical and based on typical results presented in product manuals.[4]
Interpretation of Results:
An increase in the absorbance at 405 nm in treated samples compared to the untreated control indicates an elevation in caspase-8 activity, signifying the induction of the extrinsic apoptotic pathway. The fold increase provides a quantitative measure of this activation. It is important to ensure that the absorbance values fall within the linear range of the instrument. If the absorbance is too high, the samples may need to be diluted or the incubation time reduced.
Conclusion
The colorimetric caspase-8 activity assay is a robust, sensitive, and straightforward method for quantifying a key event in the extrinsic apoptotic pathway. Its reliance on a simple absorbance measurement makes it accessible to most research laboratories. By understanding the core principles, adhering to detailed experimental protocols, and correctly interpreting the quantitative data, researchers can effectively utilize this assay to investigate the mechanisms of apoptosis in various biological systems and in the context of drug discovery and development.
References
- 1. ecotechbiotech.com [ecotechbiotech.com]
- 2. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 3. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Activity of caspase-8 determines plasticity between cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-Ile-Glu-Thr-Asp-PNA CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chromogenic caspase-8 substrate, Ac-Ile-Glu-Thr-Asp-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document details its chemical properties, mechanism of action, applications in apoptosis research, and a general protocol for its use in enzymatic assays.
Core Data Presentation
| Property | Value | Reference |
| CAS Number | 219138-21-3 | [1][2][3] |
| Molecular Formula | C27H38N6O12 | [1][2][3] |
| Molecular Weight | 638.62 g/mol | [1][2] |
| Synonyms | Ac-IETD-pNA, Caspase-8 Chromogenic Substrate I | [3][4] |
| Purity | ≥95% to ≥98% (vendor specific) | [3][4] |
| Appearance | Solid powder | [5] |
| Storage Conditions | -20°C | [3][4] |
| Solubility | Soluble in DMSO, Formic Acid, and Water | [3][5] |
Introduction and Mechanism of Action
This compound is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[5][6] The peptide sequence, IETD, mimics the cleavage site in pro-caspase-3, a downstream effector caspase.[5]
The principle of its use in assays is straightforward. In the presence of active caspase-8, the enzyme specifically recognizes and cleaves the peptide bond C-terminal to the aspartate residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore. The amount of released pNA can be quantitatively measured by monitoring the absorbance of light at 405 nm.[4][6] The intensity of the yellow color is directly proportional to the caspase-8 activity in the sample.
This substrate is also recognized by other caspases to a lesser extent, including caspase-6, caspase-10, and granzyme B, which should be considered when designing experiments.[5]
Applications in Research and Drug Development
The specificity and reliability of Ac-IETD-pNA make it an invaluable tool for:
-
Quantifying Caspase-8 Activity: It is widely used in biochemical assays to measure the enzymatic activity of caspase-8 in cell lysates and purified enzyme preparations.[7]
-
Studying Apoptosis: As a key initiator of the extrinsic apoptotic pathway, monitoring caspase-8 activity provides critical insights into the mechanisms of programmed cell death.
-
High-Throughput Screening: The colorimetric nature of the assay makes it suitable for high-throughput screening of potential inhibitors or activators of caspase-8, aiding in drug discovery and development.[7]
-
Diagnostic Research: Its application extends to the development of diagnostic tools for diseases where apoptosis plays a significant role.[7]
Signaling Pathway
Ac-IETD-pNA is utilized to probe the activity of caspase-8, a critical upstream enzyme in the death receptor-mediated apoptotic pathway. The activation of this pathway is a fundamental process in cellular homeostasis and disease.
Caption: Death Receptor-Mediated Apoptosis Pathway and Ac-IETD-pNA Cleavage.
Experimental Protocols
The following provides a generalized workflow for a colorimetric caspase-8 activity assay using Ac-IETD-pNA. Specific concentrations and incubation times may need to be optimized for your experimental system.
Caption: General Workflow for a Caspase-8 Colorimetric Assay.
Detailed Methodologies
1. Reagent Preparation:
-
Lysis Buffer: A common lysis buffer composition is 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.
-
Assay Buffer: A typical 1x assay buffer may contain 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.
-
Ac-IETD-pNA Substrate Stock Solution: Prepare a stock solution (e.g., 2 mM) by dissolving the Ac-IETD-pNA powder in an appropriate solvent like DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cell line of interest using a known stimulus. A negative control (uninduced cells) should be run in parallel.
-
For adherent cells, detach them using trypsin and collect by centrifugation. For suspension cells, collect directly by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 2 million cells) and incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
3. Assay Procedure (96-well plate format):
-
To each well, add a standardized amount of protein from the cell lysate (e.g., 50-100 µg).
-
Add assay buffer to bring the total volume to 90 µL.
-
To initiate the reaction, add 10 µL of the 2 mM Ac-IETD-pNA substrate solution to each well, for a final concentration of 0.2 mM.
-
Incubate the plate at 37°C for 2-4 hours, or as determined by optimization experiments.[8]
-
Measure the absorbance at 405 nm using a microplate reader. The readings can be taken at multiple time points (kinetic assay) or at a single endpoint.
4. Data Analysis:
-
The caspase-8 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Compare the activity in the induced samples to the uninduced control to determine the fold-increase in caspase-8 activity.
This comprehensive guide provides essential information for the effective use of this compound in research and development. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. This compound | 219138-21-3 | FA110803 [biosynth.com]
- 2. AC-IETD-PNA (Caspase-8 Chromogenic Substrate) Datasheet DC Chemicals [dcchemicals.com]
- 3. tribioscience.com [tribioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. file.elabscience.com [file.elabscience.com]
In-Depth Technical Guide: Ac-Ile-Glu-Thr-Asp-PNA (Ac-IETD-pNA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information, along with detailed experimental protocols, for the synthetic peptide Ac-Ile-Glu-Thr-Asp-PNA (Ac-IETD-pNA). This peptide is a valuable tool in apoptosis research, primarily serving as a chromogenic substrate for caspase-8.
Core Compound Information
This compound is a synthetic tetrapeptide with the sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid, acetylated at the N-terminus and conjugated to p-nitroaniline (pNA) at the C-terminus. It is designed to be a specific substrate for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1][2][3][4] Upon cleavage by active caspase-8 at the aspartic acid residue, the p-nitroaniline is released, which can be quantified by its absorbance at 405 nm.[1][3][4][5]
While its primary application is in caspase-8 activity assays, some literature suggests it may also act as a mimetic of a region in the p67phox protein, potentially inducing apoptosis through caspase activation and inhibition of ATP production. However, its role as a caspase-8 substrate is more extensively documented.
Safety and Handling Guidelines
The following safety and handling information is summarized from available Safety Data Sheets (SDS).[6] It is imperative to handle this compound in a laboratory setting with appropriate safety measures in place.
Hazard Identification
Ac-IETD-pNA is not classified as a hazardous substance or mixture.[6] However, as with all laboratory chemicals, it should be handled with care to minimize exposure.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Skin Contact | Wash off with plenty of water. Remove contaminated clothing.[6] |
| Eye Contact | Flush eyes with running water for at least 15 minutes. Consult a physician if irritation persists.[6] |
| Inhalation | Remove to fresh air. Consult a physician if respiratory symptoms develop.[6] |
| Ingestion | Wash out mouth with water. Consult a physician.[6] |
Fire Fighting and Accidental Release
| Situation | Recommended Action |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.[6] |
| Accidental Release | Use personal protective equipment. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas. Clean with inert absorbent material and dispose of in a suitable container. Prevent leakage into drains.[6] |
Handling and Storage
| Aspect | Guideline |
| Handling | Use personal protective equipment. Avoid contact with skin and eyes. No special handling requirements beyond standard laboratory practice. A laboratory fume hood is recommended where possible.[6] |
| Storage | Store at -20°C.[3][6] Protect from light.[6] Keep the container tightly sealed and properly labeled.[6] |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Engineering Controls | Use in a fume hood where applicable. Ensure proper ventilation.[6] |
| Eye/Face Protection | Use appropriate safety goggles.[6] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6] |
| Respiratory Protection | If risk assessment indicates it is necessary, use a suitable respirator.[6] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[6] |
Experimental Protocols
The primary application of Ac-IETD-pNA is in the colorimetric assay of caspase-8 activity.
Caspase-8 Activity Assay
This protocol provides a general guideline for measuring caspase-8 activity in cell lysates.
Materials:
-
Cells of interest (treated to induce apoptosis and control)
-
Ac-IETD-pNA substrate
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest apoptotic and non-apoptotic cells (typically 1-2 x 10^6 cells).
-
Centrifuge for 4 minutes at 400 x g and remove the supernatant.
-
Resuspend the cell pellet in 100 µl of ice-cold cell lysis buffer per 10^7 cells.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of cell lysate protein to each well.
-
Bring the total volume in each well to 100 µl with reaction buffer.
-
Add 5 µl of Ac-IETD-pNA stock solution (typically 4 mM in DMSO, for a final concentration of 200 µM).
-
Include appropriate controls:
-
Blank (reaction buffer and substrate, no lysate)
-
Negative control (lysate from non-apoptotic cells)
-
Positive control (if available, purified active caspase-8)
-
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
The increase in absorbance at 405 nm is proportional to the caspase-8 activity in the sample.
-
Visualizations
Experimental Workflow: Caspase-8 Activity Assay
Caption: Workflow for a colorimetric caspase-8 activity assay.
Signaling Pathway: Extrinsic Apoptosis
Caption: Simplified extrinsic apoptosis signaling pathway.
Hypothetical Workflow: Investigating p67phox Mimicry
Caption: Proposed workflow to study p67phox mimetic effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ac-IETD-pNA peptide [novoprolabs.com]
- 3. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. apexbt.com [apexbt.com]
- 5. AC-IETD-PNA (Caspase-8 Chromogenic Substrate) Datasheet DC Chemicals [dcchemicals.com]
- 6. tribioscience.com [tribioscience.com]
Methodological & Application
Application Notes: Measuring Caspase-8 Activity In Vitro Using Ac-Ile-Glu-Thr-Asp-pNA
Introduction
Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) is a highly effective chromogenic substrate for the in vitro measurement of caspase-8 activity.[1][2][3][4][5] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death.[6][7][8][9] Its activation is a key event in the apoptotic signaling cascade, making the quantification of its activity essential for research in apoptosis, cancer, and various other diseases.[6][10] This document provides detailed application notes and protocols for the use of Ac-IETD-pNA in quantifying caspase-8 activity in cell lysates.
The assay is based on the enzymatic cleavage of the tetrapeptide sequence IETD by active caspase-8.[4][5] This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[2][3][4][5][6][7] The rate of pNA release is directly proportional to the caspase-8 activity in the sample.
Principle of the Assay
The fundamental principle of this colorimetric assay is the specific recognition and cleavage of the Ac-IETD-pNA substrate by active caspase-8. The substrate consists of the IETD tetrapeptide, which mimics the natural cleavage site of caspase-8 substrates, conjugated to p-nitroaniline. In the intact substrate, pNA is colorless. Upon cleavage by caspase-8, free pNA is released, which has a distinct yellow color and a maximum absorbance at 405 nm. The concentration of the released pNA can be determined by spectrophotometry, and this is used to calculate the enzymatic activity of caspase-8.
Materials and Reagents
The following table summarizes the key materials and reagents required for the assay.
| Reagent/Material | Specifications | Storage |
| This compound | Purity: >95% | -20°C, protect from light |
| Cell Lysis Buffer | 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT | 4°C |
| Assay Buffer (2X) | 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose | 4°C |
| Dithiothreitol (DTT) | 1 M stock solution | -20°C |
| p-Nitroaniline (pNA) Standard | 10 mM stock solution in DMSO | -20°C |
| 96-well Microplate | Clear, flat-bottom | Room Temperature |
| Microplate Reader | Capable of measuring absorbance at 405 nm | N/A |
Substrate Specificity
While Ac-IETD-pNA is a preferred substrate for caspase-8, it can also be cleaved by other proteases, including caspase-6, caspase-10, and granzyme B.[1][11] Therefore, it is crucial to consider the cellular context and potential cross-reactivity when interpreting the results. The use of specific caspase-8 inhibitors as negative controls is highly recommended to confirm the specificity of the measured activity.
Quantitative Data
The following table provides essential quantitative information for the assay.
| Parameter | Value | Unit |
| Molar Extinction Coefficient of pNA (ε) | 10.5 | mM⁻¹cm⁻¹ |
| Wavelength of Maximum Absorbance (λmax) | 405 | nm |
| Recommended Substrate Concentration | 50 - 200 | µM |
| Typical Incubation Time | 1 - 4 | hours |
| Typical Incubation Temperature | 37 | °C |
Experimental Protocols
1. Preparation of Reagents
-
1X Assay Buffer: Prepare 1X Assay Buffer by diluting the 2X stock with an equal volume of sterile, deionized water.
-
Lysis Buffer Working Solution: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 1 mM.
-
Ac-IETD-pNA Substrate Solution: Prepare a 4 mM stock solution of Ac-IETD-pNA in DMSO. Further dilute this stock solution in 1X Assay Buffer to the desired final concentration (e.g., 200 µM).
-
pNA Standard Curve: Prepare a series of pNA standards by diluting the 10 mM pNA stock in 1X Assay Buffer to concentrations ranging from 0 to 200 µM.
2. Preparation of Cell Lysates
-
For Adherent Cells:
-
Induce apoptosis in cells using the desired treatment.
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in ice-cold Lysis Buffer Working Solution.
-
Incubate the cell suspension on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the caspase-8 activity assay.
-
-
For Suspension Cells:
-
Induce apoptosis as required.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer Working Solution.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for the assay.
-
3. Caspase-8 Activity Assay
-
Add 50-100 µL of cell lysate to each well of a 96-well microplate.
-
For negative controls, pre-incubate a separate set of lysates with a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) for 10-15 minutes at room temperature.
-
Add 50 µL of the diluted Ac-IETD-pNA substrate solution to each well.
-
The final volume in each well should be 150-200 µL.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis
-
pNA Standard Curve: Plot the absorbance at 405 nm versus the concentration of the pNA standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.
-
Calculation of pNA Concentration: Use the standard curve equation to calculate the concentration of pNA produced in each sample from its absorbance value.
-
Calculation of Caspase-8 Activity: The caspase-8 activity can be expressed in terms of nmol of pNA released per hour per mg of protein. The formula for calculating the activity is:
Activity (nmol/h/mg) = [(Concentration of pNA (µM) x Total Volume (L)) / (Incubation Time (h) x Protein Concentration (mg))] x 1000
Caspase-8 Signaling Pathway
Caspase-8 is a key initiator caspase in the death receptor-mediated (extrinsic) pathway of apoptosis. Upon binding of ligands such as FasL or TNF-α to their respective death receptors (FasR, TNFR1), the receptors trimerize and recruit adaptor proteins like FADD. FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Active caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. innopep.com [innopep.com]
- 3. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cephamls.com [cephamls.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Activity of caspase-8 determines plasticity between cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Caspase 8 Substrate) - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: Induction of Apoptosis and Measurement of Caspase-8 Activity using Ac-IETD-pNA
Audience: Researchers, scientists, and drug development professionals.
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. The dysregulation of apoptosis is implicated in numerous diseases, including cancer and autoimmune disorders. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by extracellular death signals. This document provides detailed protocols for inducing apoptosis in cell culture and quantifying the subsequent caspase-8 activity using the colorimetric substrate N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA). The assay relies on the cleavage of Ac-IETD-pNA by active caspase-8, which releases the chromophore p-nitroanilide (pNA), detectable by spectrophotometry at 405 nm.
Principle of the Method
The extrinsic pathway of apoptosis is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-activation.[2] Activated caspase-8 then initiates a downstream cascade by activating executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.[3]
The colorimetric assay for caspase-8 activity utilizes the synthetic tetrapeptide substrate Ac-IETD-pNA.[4][5] The IETD sequence is a preferred cleavage site for caspase-8.[6][7] When active caspase-8 is present in a cell lysate, it cleaves the substrate, releasing the yellow p-nitroanilide (pNA) molecule. The amount of pNA released is directly proportional to the caspase-8 activity and can be quantified by measuring the absorbance of light at a wavelength of 405 nm.[5][8] By comparing the absorbance from an apoptotic sample to that of a non-induced control, the fold-increase in caspase-8 activity can be determined.[7]
Extrinsic Apoptosis Signaling Pathway
References
- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanisms of Procaspase-8 Activation in the Extrinsic Programmed Cell Death Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. cephamls.com [cephamls.com]
- 6. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ac-IETD-pNA Caspase-8 Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-IETD-pNA assay is a widely used colorimetric method for the sensitive and specific detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Activation of caspase-8 is a key event following the engagement of death receptors on the cell surface, such as Fas or TNFR. This assay provides a simple and convenient tool for quantifying caspase-8 activity in cell lysates, making it invaluable for apoptosis research and the screening of potential therapeutic agents that modulate this pathway.
The principle of the assay is based on the cleavage of the synthetic tetrapeptide substrate, Ac-IETD-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide), by active caspase-8. The cleavage of the substrate releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm. The amount of pNA released is directly proportional to the enzymatic activity of caspase-8 in the sample. This assay can be readily adapted to a 96-well plate format for high-throughput analysis.
Signaling Pathway
The Ac-IETD-pNA assay directly measures the activity of caspase-8, a key player in the extrinsic apoptosis pathway. The following diagram illustrates the simplified signaling cascade leading to caspase-8 activation and subsequent apoptosis.
Caption: Caspase-8 signaling pathway leading to apoptosis.
Experimental Protocols
This section provides a detailed protocol for measuring caspase-8 activity in cell lysates using the Ac-IETD-pNA assay in a 96-well plate format.
Materials and Reagents
| Reagent | Storage Temperature |
| Cell Lysis Buffer | 4°C |
| 2X Reaction Buffer | 4°C |
| Ac-IETD-pNA (4 mM stock) | -20°C (protect from light) |
| Dithiothreitol (DTT) (1 M stock) | -20°C |
| 96-well clear, flat-bottom plate | Room Temperature |
Experimental Workflow Diagram
The following diagram outlines the major steps involved in the Ac-IETD-pNA assay.
Caption: Experimental workflow for the Ac-IETD-pNA assay.
Detailed Protocol
-
Induction of Apoptosis:
-
Plate cells at the desired density in a suitable culture vessel.
-
Treat cells with the apoptosis-inducing agent of interest. An untreated cell population should be maintained as a negative control.
-
Incubate for the desired period to allow for apoptosis induction. For example, Jurkat cells can be treated with 1 µM staurosporine for 3-5 hours.
-
-
Preparation of Cell Lysate:
-
Harvest the cells (both treated and untreated) and pellet them by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This lysate can be used immediately or stored at -80°C for future use.
-
-
Protein Concentration Determination:
-
Measure the protein concentration of each cell lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the caspase-8 activity.
-
-
Assay Procedure (96-well plate):
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well to achieve a final concentration of 200 µM.
-
Optional: Include a blank control for each sample containing the cell lysate and 2X Reaction Buffer but no substrate. Also, a reagent blank containing Lysis Buffer, 2X Reaction Buffer, and substrate can be included to measure background absorbance.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the cell type and the level of caspase-8 activity.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Presentation and Analysis
The activity of caspase-8 is determined by the amount of pNA released. The results are typically expressed as the fold-increase in caspase-8 activity in the treated samples compared to the untreated control.
Sample Data Table
| Sample | Protein (µg) | Absorbance at 405 nm (Corrected) | Fold-Increase in Caspase-8 Activity |
| Untreated Control | 100 | 0.150 | 1.0 |
| Treated Sample 1 | 100 | 0.450 | 3.0 |
| Treated Sample 2 | 100 | 0.600 | 4.0 |
| Inhibitor Control | 100 | 0.160 | 1.1 |
Note: The corrected absorbance is obtained by subtracting the absorbance of the blank (lysate without substrate) from the absorbance of the corresponding sample.
Calculation of Fold-Increase
Fold-Increase = (Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Untreated Control)
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient apoptosis induction | Optimize the concentration of the inducing agent and incubation time. |
| Low protein concentration | Increase the amount of cell lysate used in the assay. | |
| Inactive DTT | Prepare fresh 2X Reaction Buffer with DTT immediately before use. | |
| Degraded substrate | Store the Ac-IETD-pNA substrate protected from light at -20°C. | |
| High Background | Contamination of reagents | Use fresh, high-quality reagents. |
| Non-specific protease activity | Consider adding a cocktail of protease inhibitors (excluding cysteine protease inhibitors) to the Lysis Buffer. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent cell numbers | Ensure accurate cell counting before lysis. |
By following these detailed application notes and protocols, researchers can reliably and accurately measure caspase-8 activity, providing valuable insights into the mechanisms of apoptosis and the effects of various compounds on this critical cell death pathway.
Application Notes and Protocols for Calculating Caspase-8 Activity from Ac-IETD-pNA Absorbance Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of caspase-8 activity in cell lysates using the colorimetric substrate Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). The assay is based on the cleavage of the p-nitroaniline (pNA) moiety from the substrate by active caspase-8, which results in a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.[1][2][3][4]
Signaling Pathway of Caspase-8-Mediated Apoptosis
Caspase-8 is a key initiator caspase in the extrinsic pathway of apoptosis.[5][6] This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[7] This binding event leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation.[5][7] Activated caspase-8 can then initiate the downstream executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.[6]
References
- 1. cephamls.com [cephamls.com]
- 2. apexbt.com [apexbt.com]
- 3. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Ac-Ile-Glu-Thr-Asp-pNA in Drug Screening for Caspase-8 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Ile-Glu-Thr-Asp-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate specifically designed for the detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Dysregulation of caspase-8 activity is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Therefore, the identification of molecules that can modulate caspase-8 activity is a significant focus in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the screening of potential caspase-8 inhibitors.
The assay principle is based on the enzymatic cleavage of the IETD tetrapeptide sequence by active caspase-8. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the caspase-8 activity, allowing for the quantitative assessment of enzyme inhibition by test compounds.
Key Features of Ac-IETD-pNA
-
Specificity: The IETD sequence is a preferred recognition motif for caspase-8, providing a specific means to assay its activity.[2]
-
Chromogenic Detection: The release of pNA allows for a simple and robust colorimetric readout that can be measured using a standard microplate reader.
-
High-Throughput Screening (HTS) Compatibility: The assay is readily adaptable to a 96-well or 384-well plate format, making it suitable for the screening of large compound libraries.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Ac-IETD-pNA based caspase-8 assay.
| Parameter | Value | Reference |
| Substrate Properties | ||
| Chemical Formula | C₂₇H₃₈N₆O₁₂ | |
| Molecular Weight | 638.62 g/mol | |
| Enzyme Kinetics | ||
| Target Enzyme | Caspase-8 | |
| Michaelis-Menten Constant (Km) | 66 µM | [3] |
| Detection | ||
| Product | p-nitroaniline (pNA) | |
| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ at 405 nm | |
| Detection Wavelength | 405 nm |
| Inhibitor | IC₅₀ (nM) | Assay Conditions | Reference |
| Z-IETD-FMK | 350 | Recombinant human caspase-8 with a fluorogenic IETD-based substrate. | [4][5] |
| A Potent Inhibitor | 0.46 µM | Inhibition of the proapoptotic effect of TNFα, a downstream effect of caspase-8 activation, was measured in T-cells. | [3] |
Signaling Pathway
Caspase-8 is a key initiator caspase in the death receptor-mediated (extrinsic) pathway of apoptosis. The following diagram illustrates this signaling cascade.
Caption: Extrinsic Apoptosis Pathway initiated by Caspase-8.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant active human caspase-8
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
DMSO (for dissolving substrate and test compounds)
-
Test compounds (potential inhibitors)
-
Known caspase-8 inhibitor (e.g., Z-IETD-FMK) for positive control
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The following diagram outlines the general workflow for a caspase-8 inhibitor screening assay.
Caption: Workflow for Caspase-8 Inhibitor Screening Assay.
Detailed Protocol for Caspase-8 Inhibition Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Ac-IETD-pNA in DMSO.
-
Dilute the Ac-IETD-pNA stock solution in Caspase Assay Buffer to a final working concentration of 200 µM.
-
Prepare a stock solution of recombinant active caspase-8 in Caspase Assay Buffer. The final concentration in the assay will depend on the enzyme's specific activity and should be optimized to yield a linear reaction rate for at least 60 minutes.
-
Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., Z-IETD-FMK) in Caspase Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of Caspase Assay Buffer.
-
10 µL of the test compound dilution or control (buffer for no inhibitor control, Z-IETD-FMK for positive inhibition control).
-
20 µL of the diluted active caspase-8 solution.
-
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the 200 µM Ac-IETD-pNA substrate solution to each well.
-
Immediately start monitoring the absorbance at 405 nm using a microplate reader in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Autohydrolysis of the substrate. | Prepare fresh substrate solution. Run a blank control with substrate and buffer only to subtract background. |
| Contaminating proteases in the enzyme preparation. | Use a highly purified caspase-8 preparation. | |
| Low Signal or No Activity | Inactive enzyme. | Ensure proper storage and handling of the caspase-8 enzyme. Use a fresh aliquot. Run a positive control with a known active enzyme. |
| Incorrect buffer conditions (pH, DTT concentration). | Prepare fresh assay buffer and verify the pH. DTT is crucial for caspase activity and should be added fresh. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. |
| Temperature fluctuations. | Ensure consistent incubation temperature. Use a temperature-controlled plate reader. | |
| Compound precipitation. | Check the solubility of test compounds in the assay buffer. The final DMSO concentration should be optimized to maintain compound solubility without affecting the enzyme. |
Conclusion
This compound is a reliable and convenient substrate for the in vitro screening of caspase-8 inhibitors. The colorimetric assay described provides a robust and high-throughput compatible method for identifying and characterizing novel modulators of caspase-8, which may have therapeutic potential in a range of human diseases. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. sanbio.nl [sanbio.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring Granzyme B Activity: A Detailed Guide Using the Chromogenic Substrate Ac-IETD-pNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the measurement of granzyme B activity using the chromogenic substrate Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). Granzyme B is a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. The assay described herein offers a sensitive and quantitative method to assess granzyme B activity in various samples, including cell lysates and purified enzyme preparations. This application note includes a detailed experimental protocol, data presentation tables, and diagrams illustrating the granzyme B signaling pathway and the experimental workflow.
Introduction
Granzyme B is a key effector molecule in cell-mediated immunity, playing a pivotal role in the induction of apoptosis in target cells, such as virus-infected or tumor cells.[1][2][3] Upon release from cytotoxic granules of CTLs and NK cells, granzyme B enters the target cell and initiates a cascade of events leading to programmed cell death.[1][2][3] It can activate pro-caspases, such as pro-caspase-3 and pro-caspase-7, and cleave other cellular substrates, thereby engaging both caspase-dependent and -independent apoptotic pathways.[1][2][4]
The measurement of granzyme B activity is essential for studying immune responses, evaluating the efficacy of immunotherapies, and screening for granzyme B inhibitors. The Ac-IETD-pNA substrate is a synthetic peptide that mimics the natural cleavage site of granzyme B.[5][6][7] Cleavage of this substrate by granzyme B releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm.[5][6] The rate of pNA release is directly proportional to the granzyme B activity in the sample. It is important to note that while Ac-IETD-pNA is a substrate for granzyme B, it can also be cleaved by caspase-8.[5] For more specific measurements, the substrate Ac-IEPD-pNA can be considered.[8][9]
Principle of the Assay
The granzyme B activity assay using Ac-IETD-pNA is based on a straightforward enzymatic reaction. Granzyme B recognizes and cleaves the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD). The p-nitroanilide moiety is attached to the C-terminus of this peptide. Upon cleavage, the colorless substrate is hydrolyzed to yield a yellow-colored product, pNA. The amount of pNA produced is determined by measuring its absorbance at 405 nm.
Signaling Pathway of Granzyme B-Mediated Apoptosis
Granzyme B, delivered into the target cell cytoplasm by perforin, initiates apoptosis through multiple interconnected pathways. It can directly activate executioner caspases, such as caspase-3 and caspase-7. Furthermore, granzyme B can cleave the BH3-only protein Bid to its truncated form, tBid.[1][2] tBid then translocates to the mitochondria and induces the release of cytochrome c, which in turn activates the apoptosome and caspase-9. Granzyme B can also cleave other cellular substrates, including inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[10]
Caption: Granzyme B signaling pathway leading to apoptosis.
Experimental Workflow
The general workflow for measuring granzyme B activity involves sample preparation, setting up the reaction, incubating, and measuring the absorbance.
Caption: Experimental workflow for the granzyme B activity assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Ac-IETD-pNA Substrate | Cayman Chemical | 14909 |
| Recombinant Human Granzyme B | R&D Systems | 3536-GR |
| 96-well Flat-Bottom Plate | Corning | 3596 |
| Microplate Reader | Molecular Devices | SpectraMax M5 |
| Lysis Buffer | (Prepare in-house) | - |
| Assay Buffer | (Prepare in-house) | - |
| p-Nitroaniline (pNA) Standard | Sigma-Aldrich | N2128 |
Protocols
Reagent Preparation
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors): Prepare a stock solution and store at 4°C. Add protease inhibitors fresh before use.
-
Assay Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol): Prepare and store at 4°C.
-
Ac-IETD-pNA Substrate (10 mM Stock): Dissolve the substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
p-Nitroaniline (pNA) Standard (1 mM Stock): Dissolve pNA in DMSO to a final concentration of 1 mM. Store at 4°C.
Sample Preparation (Cell Lysates)
-
Culture cells to the desired density and treat as required to induce granzyme B expression/release.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 x 10^6 cells in 100 µL).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Granzyme B Activity Assay
-
Prepare a pNA Standard Curve:
-
Perform serial dilutions of the 1 mM pNA stock solution in Assay Buffer to obtain standards ranging from 0 to 200 µM.
-
Add 100 µL of each standard dilution to separate wells of a 96-well plate.
-
-
Set up the Assay Reactions:
-
In separate wells of the 96-well plate, add 50 µL of cell lysate (containing 20-100 µg of total protein).
-
Include a positive control (recombinant granzyme B) and a negative control (lysis buffer or lysate from untreated cells).
-
Add 40 µL of Assay Buffer to each well.
-
To initiate the reaction, add 10 µL of 1 mM Ac-IETD-pNA substrate to each well (final concentration 100 µM).
-
The final reaction volume will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately start reading the absorbance at 405 nm in a microplate reader at 37°C.
-
Take readings every 5-10 minutes for 1-2 hours (kinetic measurement). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the absorbance.
-
Data Analysis
-
Calculate the amount of pNA produced:
-
Plot the absorbance values of the pNA standards against their concentrations to generate a standard curve.
-
Determine the concentration of pNA in the sample wells using the standard curve.
-
-
Calculate Granzyme B Activity:
-
The activity is calculated from the linear portion of the kinetic curve.
-
Activity (µmol/min/mg) = (ΔAbsorbance/min) / (ε * l) * (1 / protein concentration in mg/mL) * 10^6
-
ΔAbsorbance/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹ at 405 nm).[11]
-
l is the path length of the sample in the well (cm).
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Ac-IETD-pNA | [5][6][7] |
| Cleavage Recognition Sequence | Ile-Glu-Thr-Asp (IETD) | [5][6] |
| Chromophore | p-Nitroanilide (pNA) | [5] |
| Absorbance Maximum (λmax) of pNA | 405 nm | [11] |
| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ | [11] |
| Recommended Substrate Concentration | 100 - 200 µM | - |
| Recommended Protein Amount per Well | 20 - 100 µg | - |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of samples and recombinant enzyme. |
| Insufficient enzyme concentration | Increase the amount of sample per well. | |
| Incorrect assay conditions | Verify pH of the assay buffer and incubation temperature. | |
| High background | Spontaneous substrate degradation | Prepare fresh substrate solution. Run a substrate-only control. |
| Presence of other proteases | Include appropriate protease inhibitors in the lysis buffer. | |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. |
Conclusion
The colorimetric assay using the Ac-IETD-pNA substrate provides a reliable and convenient method for measuring granzyme B activity. This application note offers a detailed protocol and supporting information to aid researchers in accurately quantifying this important mediator of apoptosis. Careful attention to experimental details, including proper sample handling and the use of appropriate controls, is crucial for obtaining reproducible and meaningful results.
References
- 1. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ac-IETD-pNA peptide [novoprolabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Granzyme B - Wikipedia [en.wikipedia.org]
- 11. cephamls.com [cephamls.com]
Troubleshooting & Optimization
Technical Support Center: Ac-Ile-Glu-Thr-Asp-pNA (IETD-pNA) Caspase-8 Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Ac-IETD-pNA colorimetric assay to measure caspase-8 activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the Ac-IETD-pNA caspase-8 assay?
The optimal incubation time can vary depending on the cell type, the apoptosis-inducing stimulus, and the expected level of caspase-8 activity. Generally, an incubation period of 1 to 4 hours at 37°C is recommended.[1][2] For assays with potentially low enzyme activity, the incubation time can be extended.[2] It is crucial to determine the optimal incubation time empirically for your specific experimental conditions by performing a time-course experiment.
Q2: What are the key factors that can influence the incubation time and overall assay results?
Several factors can impact the kinetics of caspase-8 activation and, consequently, the required incubation time:
-
Cell Type: Different cell lines exhibit varying sensitivities and response times to apoptotic stimuli.[3]
-
Apoptotic Inducer: The nature and concentration of the stimulus used to induce apoptosis will directly affect the timing and magnitude of caspase-8 activation.[3]
-
Cell Density: The number of cells used in the assay can influence the concentration of caspase-8 in the lysate and the overall signal strength.[3]
-
Temperature: Caspase activity is temperature-dependent. Assays are typically performed at 37°C.[1][4][5]
Q3: My signal is very low. What are some potential causes and solutions?
Low signal can be due to several reasons:
-
Insufficient Caspase-8 Activity: The apoptotic stimulus may not have been potent enough, or the cells were not harvested at the peak of caspase-8 activation. Consider performing a time-course and dose-response experiment to optimize the induction of apoptosis.[3][6]
-
Suboptimal Incubation Time: The incubation period with the IETD-pNA substrate may be too short. Try extending the incubation time.[2]
-
Incorrect Wavelength: Ensure you are reading the absorbance at 400 nm or 405 nm.[4][7]
-
Degraded Reagents: Ensure that the substrate and buffers have been stored correctly and have not expired. The IETD-pNA substrate is light-sensitive and should be protected from light.[4][8]
Q4: I am observing high background noise in my negative control wells. What can I do?
High background can be caused by:
-
Contamination: Ensure that all reagents and labware are free from contamination.
-
Non-specific Protease Activity: The cell lysate may contain other proteases that can cleave the substrate. It is important to prepare fresh cell lysates and keep them on ice.[4]
-
Cell Lysis Buffer: The lysis buffer itself might contribute to the background. Always subtract the absorbance of a blank well containing only the lysis buffer and substrate from your readings.[4]
Q5: How should I prepare my cell lysates for the assay?
Proper cell lysate preparation is critical for accurate results.
-
Induce apoptosis in your cells using your desired method. Include an uninduced control group.[4]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[4][8]
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant, which contains the cytosolic proteins, including caspases.[4]
-
Determine the protein concentration of the lysate to ensure equal protein loading in each assay well.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low signal in apoptotic samples | Insufficient induction of apoptosis. | Optimize the concentration of the apoptotic inducer and the treatment time. Perform a time-course experiment to determine the peak of caspase-8 activation.[3] |
| Suboptimal incubation time with the substrate. | Extend the incubation time (e.g., up to 4 hours or even overnight if the signal is very low).[2] | |
| Incorrect measurement wavelength. | Ensure the microplate reader is set to measure absorbance at 400 nm or 405 nm.[4][7] | |
| Degraded substrate or other reagents. | Use fresh reagents and ensure the IETD-pNA substrate has been protected from light.[4][8] | |
| High background in control wells | Contamination of reagents or samples. | Use sterile techniques and fresh, high-quality reagents. |
| Non-specific protease activity. | Prepare fresh cell lysates and keep them on ice. Minimize the time between lysate preparation and the assay. | |
| Absorbance from the cell lysate itself. | Include a blank control with cell lysate and assay buffer but without the IETD-pNA substrate to measure background absorbance. Subtract this value from your sample readings.[4] | |
| High variability between replicate wells | Inaccurate pipetting. | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Incomplete cell lysis. | Ensure complete cell lysis by following the recommended incubation time and conditions for the lysis buffer. | |
| Uneven temperature across the plate. | Ensure the entire plate is incubated at a uniform temperature. | |
| Signal in induced sample is lower than control | Cell death is occurring through a caspase-8 independent pathway. | Consider investigating other apoptotic pathways or cell death mechanisms. |
| "Substrate inhibition" at very high enzyme concentrations. | Dilute the cell lysate and re-run the assay. |
Experimental Protocols
Standard Ac-IETD-pNA Caspase-8 Assay Protocol
This protocol provides a general guideline. You may need to optimize it for your specific experimental conditions.
-
Cell Preparation:
-
Seed cells in appropriate culture plates and treat with an apoptosis-inducing agent. Include an untreated or vehicle-treated control group.
-
-
Cell Lysate Preparation:
-
Harvest cells (both adherent and suspension) and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 2-5 x 10^6 cells.[4][8]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[4][8]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Measure the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Dilute the lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein per 50 µL.[4]
-
-
Caspase-8 Assay:
-
Data Acquisition and Analysis:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Cell Number per Sample | 2-5 x 10^6 | [4][8] |
| Protein Concentration per Assay | 50-200 µg | [4] |
| Ac-IETD-pNA Final Concentration | 200 µM | [4] |
| Incubation Temperature | 37°C | [1][4][5] |
| Incubation Time | 1-4 hours (can be extended) | [1][2] |
| Absorbance Wavelength | 400 nm or 405 nm | [4][7] |
Visualizations
Caption: Workflow for the Ac-IETD-pNA Caspase-8 Assay.
Caption: Extrinsic apoptosis signaling pathway and the role of Caspase-8.
References
- 1. mpbio.com [mpbio.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. immunoway.com.cn [immunoway.com.cn]
Effect of pH and temperature on Ac-IETD-pNA assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ac-IETD-pNA assay for caspase-8 activity.
I. Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ac-IETD-pNA assay?
The Ac-IETD-pNA assay is a colorimetric method to measure the activity of caspase-8. The assay utilizes a synthetic tetrapeptide substrate, Ac-IETD-pNA, which mimics the cleavage site of pro-caspase-3, a downstream target of caspase-8. In the presence of active caspase-8, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The amount of released pNA can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-8 activity in the sample.
Q2: What is the optimal pH for the Ac-IETD-pNA assay?
The optimal pH for caspase-8 activity is typically in the neutral range, with most commercially available assay buffers having a pH of 7.2 to 7.4. The absorbance of the final product, p-nitroaniline (pNA), is stable within a pH range of 4.0 to 8.0. Deviations from the optimal pH can lead to a significant decrease in enzyme activity.
Q3: What is the optimal temperature for the Ac-IETD-pNA assay?
The standard incubation temperature for the Ac-IETD-pNA assay is 37°C. Studies have shown that caspase-8 activity can increase at slightly higher temperatures, such as 39.5°C. However, for consistency and to avoid potential enzyme instability at higher temperatures, it is recommended to maintain a constant temperature of 37°C throughout the experiment unless otherwise specified in your protocol.
Q4: How stable is the Ac-IETD-pNA substrate?
The lyophilized Ac-IETD-pNA substrate is stable for at least four years when stored at -20°C. Once reconstituted, it is recommended to use the solution promptly or store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
Problem 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Suboptimal pH of Assay Buffer | Verify the pH of your assay buffer. Ensure it is within the optimal range of 7.2-7.4. The absorbance of pNA is stable between pH 4.0 and 8.0, but caspase-8 activity is highly pH-dependent. Prepare fresh buffer if necessary. |
| Incorrect Incubation Temperature | Confirm that the incubation was carried out at 37°C. Lower temperatures will decrease the rate of the enzymatic reaction, leading to a lower signal. Ensure your incubator or water bath is accurately calibrated. |
| Inactive Caspase-8 | Ensure that your cell lysates have been prepared correctly and stored properly to preserve enzyme activity. Repeated freeze-thaw cycles can inactivate the enzyme. Use freshly prepared lysates whenever possible. Include a positive control (e.g., cells treated with a known apoptosis inducer) to verify assay performance. |
| Degraded Substrate | If the reconstituted Ac-IETD-pNA substrate has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity may be compromised. Use freshly prepared or properly stored aliquots of the substrate. |
| Insufficient Incubation Time | The standard incubation time is 1-2 hours. If you have low caspase-8 activity in your samples, you may need to extend the incubation time. However, be mindful that prolonged incubation can lead to increased background signal. |
| Low Protein Concentration | Ensure that you are using an adequate amount of protein from your cell lysate in the assay. Protein concentration should be determined before starting the assay, and a consistent amount should be used for all samples. |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Ensure all reagents and buffers are free from contamination. Use sterile, nuclease-free water for all preparations. |
| Non-enzymatic Hydrolysis of Substrate | Although generally stable, prolonged incubation at non-optimal pH or high temperatures can lead to spontaneous hydrolysis of the Ac-IETD-pNA substrate. Include a blank control (without cell lysate) to measure the level of non-enzymatic hydrolysis. |
| Presence of Other Proteases | Cell lysates contain a mixture of proteases. While Ac-IETD-pNA is relatively specific for caspase-8, other proteases might contribute to substrate cleavage. The inclusion of a negative control with a specific caspase-8 inhibitor can help to determine the extent of non-specific cleavage. |
| Extended Incubation Time | Over-incubation can lead to an accumulation of non-specific signal. Optimize the incubation time for your specific experimental conditions by performing a time-course experiment. |
| Light Exposure | The pNA chromophore can be sensitive to light. Protect the reaction plate from direct light during incubation and reading. |
III. Quantitative Data Summary
Table 1: Effect of Temperature on Caspase-8 Activity
| Temperature (°C) | Relative Caspase-8 Activity |
| 37.0 | 100% (Baseline) |
| 39.5 | Increased activity observed[1] |
Note: This table illustrates the general trend observed. The exact percentage increase can vary depending on the specific experimental conditions.
Table 2: pH Stability of p-Nitroaniline (pNA) Absorbance
| pH Range | pNA Absorbance Stability |
| 4.0 - 8.0 | Stable[2] |
Note: While the absorbance of pNA is stable across this range, the optimal pH for caspase-8 enzymatic activity is narrower (typically pH 7.2-7.4).
IV. Experimental Protocols
Key Experiment: Ac-IETD-pNA Caspase-8 Activity Assay
This protocol provides a general workflow for measuring caspase-8 activity in cell lysates.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., TNF-α, Fas ligand)
-
Phosphate-Buffered Saline (PBS)
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein assay reagent (e.g., BCA or Bradford)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Ac-IETD-pNA substrate (4 mM stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with the appropriate agent and for the optimal duration. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay method.
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add your cell lysate samples (e.g., 50-100 µg of protein per well).
-
Add 2x Reaction Buffer to each well.
-
Add the Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.
-
Include the following controls:
-
Blank: Cell Lysis Buffer + 2x Reaction Buffer + Ac-IETD-pNA (no cell lysate).
-
Negative Control: Lysate from untreated cells + 2x Reaction Buffer + Ac-IETD-pNA.
-
Positive Control (optional): Lysate from cells treated with a known apoptosis inducer + 2x Reaction Buffer + Ac-IETD-pNA.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and control readings.
-
The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the negative control.
-
V. Visualizations
Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.
Caption: Workflow of the Ac-IETD-pNA colorimetric assay for caspase-8 activity.
Caption: Logical troubleshooting workflow for the Ac-IETD-pNA assay.
References
Technical Support Center: p-Nitroaniline Standard Curve Preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing a p-nitroaniline (pNA) standard curve, a crucial step for quantifying the product of various enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is a p-nitroaniline standard curve used for?
A p-nitroaniline standard curve is a calibration curve that relates the absorbance of pNA at a specific wavelength to its concentration. In biochemical research, many enzyme assays use synthetic substrates that are conjugated to p-nitroaniline. When the enzyme cleaves the substrate, it releases the yellow-colored p-nitroaniline.[1] By measuring the absorbance of the solution and comparing it to the standard curve, researchers can determine the concentration of the released pNA, which is directly proportional to the enzyme's activity.
Q2: What is the optimal wavelength to measure p-nitroaniline absorbance?
The optimal wavelength for measuring p-nitroaniline absorbance can vary depending on the solution's composition, but it is typically in the range of 380 nm to 430 nm.[1][2][3] Common wavelengths cited in literature are 380 nm, 405 nm, 410 nm, and 430 nm.[1][2][3] It is important to note that the absorption spectrum of p-nitroaniline can shift with changes in ionic strength or the presence of additives like polyethylene glycol.[4] Therefore, it is recommended to perform a wavelength scan to determine the absorbance maximum in your specific experimental buffer.
Q3: What solvent should I use to dissolve p-nitroaniline?
p-Nitroaniline is soluble in ethanol (50 mg/ml, with heating), ether (33 mg/ml), and mineral acids like HCl. It is also soluble in Dimethyl sulfoxide (DMSO).[5] While it has limited solubility in water, a 1 mM stock solution can be prepared in water, though it may take several hours of stirring or shaking to dissolve completely.[3] For many biochemical assays, preparing a concentrated stock in DMSO and then diluting it in the assay buffer is a common practice.[5]
Q4: What is a typical concentration range for a p-nitroaniline standard curve?
A typical concentration range for a p-nitroaniline standard curve often falls between 0 µM and 200 µM.[5] For example, a series of dilutions could be prepared to yield final concentrations of 0, 10, 25, 50, 100, 150, and 200 µM in the final assay volume. The ideal range will depend on the sensitivity of your spectrophotometer and the expected amount of pNA released in your enzymatic reaction.
Experimental Protocol: Preparing a p-Nitroaniline Standard Curve
This protocol provides a detailed methodology for creating a p-nitroaniline standard curve for use in a 96-well plate colorimetric assay.
Materials:
-
p-Nitroaniline (pNA) powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5)[5]
-
Calibrated pipettes and sterile tips
-
Microcentrifuge tubes or a dilution plate
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 20 mM pNA Stock Solution:
-
Carefully weigh the appropriate amount of p-nitroaniline powder. The molecular weight of p-nitroaniline is 138.12 g/mol .
-
Dissolve the powder in DMSO to a final concentration of 20 mM. Ensure it is fully dissolved. This is your primary stock solution.
-
Storage Note: This DMSO stock solution can typically be stored at -20°C for up to 6 months.[5]
-
-
Prepare a 200 µM pNA Working Solution:
-
Perform a 1:100 dilution of your 20 mM stock solution in your assay buffer. For example, add 10 µL of the 20 mM pNA stock to 990 µL of assay buffer. This will be your working solution for creating the standard curve.
-
-
Prepare Standard Curve Dilutions:
-
In a set of labeled microcentrifuge tubes or a separate dilution plate, prepare a series of dilutions from the 200 µM working solution as described in the table below. The final volume in each well of the 96-well plate will be 100 µL.
-
-
Plate the Standards:
-
Pipette 100 µL of each standard dilution (including the blank) into separate wells of the 96-well plate. It is recommended to run each standard in triplicate to ensure accuracy.
-
-
Measure Absorbance:
-
Place the 96-well plate in a microplate reader.
-
Measure the absorbance at 405 nm.
-
-
Plot the Standard Curve:
-
Subtract the average absorbance of the blank (0 µM pNA) from the absorbance readings of all other standards.
-
Plot the blank-corrected absorbance values (Y-axis) against the corresponding p-nitroaniline concentrations in µM (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Experimental Workflow Diagramdot
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Solved Part A: Construction of calibration curve for | Chegg.com [chegg.com]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ac-Ile-Glu-Thr-Asp-pNA for Caspase Activity Assays
Welcome to the technical support center for the use of Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) in caspase activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ac-IETD-pNA assay?
The Ac-IETD-pNA assay is a colorimetric method to measure the activity of caspase-8 and related proteases. The substrate, Ac-IETD-pNA, contains the tetrapeptide sequence Ile-Glu-Thr-Asp, which is recognized and cleaved by active caspase-8. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at approximately 405 nm. The amount of pNA produced is directly proportional to the caspase activity in the sample.[1][2]
Q2: Is Ac-IETD-pNA specific for caspase-8?
No, Ac-IETD-pNA is not entirely specific for caspase-8. While it is a recognized substrate for caspase-8, it can also be cleaved by other caspases, such as caspase-6 and caspase-10, as well as the non-caspase protease granzyme B.[3] This cross-reactivity is a significant potential pitfall, and it is highly recommended to use additional methods, such as Western blotting for the detection of cleaved caspase-8, to confirm the specific involvement of this enzyme.
Q3: What are the recommended storage and handling conditions for Ac-IETD-pNA?
Ac-IETD-pNA should be stored at -20°C and protected from light.[1] Before use, allow the vial to warm to room temperature to prevent condensation. For powdered forms, it is recommended to briefly centrifuge the vial to collect all the powder at the bottom before reconstituting. Once in solution, long-term storage is not recommended, and it should be used as soon as possible.[3]
Q4: What controls are essential for a reliable caspase-8 assay using Ac-IETD-pNA?
To ensure the validity of your results, the following controls are essential:
-
Negative Control (Uninduced Sample): Cells that have not been treated with the apoptosis-inducing agent. This provides a baseline of caspase activity.
-
Blank Control: A reaction mixture containing all components except the cell lysate. This helps to subtract the background absorbance from the reagents themselves.
-
Positive Control: A sample known to have high caspase-8 activity, or purified active caspase-8, to ensure that the assay is working correctly.
-
Inhibitor Control: A sample pre-incubated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) before the addition of the substrate. This confirms that the measured activity is due to caspase-8 or related proteases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Spontaneous apoptosis in cell culture. | - Use healthy, low-passage number cells. - Optimize cell seeding density to avoid overgrowth. |
| 2. Contamination of reagents or samples. | - Use fresh, sterile buffers and reagents. - Ensure proper aseptic techniques during sample preparation. | |
| 3. Non-specific substrate cleavage. | - Include a blank control (reagents only) and subtract its value from all readings. - Confirm caspase-8 specificity with an inhibitor control. | |
| Low or No Signal | 1. Insufficient caspase-8 activation. | - Optimize the concentration and incubation time of the apoptosis-inducing agent. - Ensure that the chosen cell line is responsive to the stimulus. |
| 2. Inactive or degraded enzyme. | - Prepare fresh cell lysates and keep them on ice. - Avoid repeated freeze-thaw cycles of lysates and purified enzymes. | |
| 3. Incorrect assay conditions. | - Verify the pH and composition of the assay buffer. - Ensure the correct substrate concentration and incubation temperature/time are used. | |
| 4. Degraded substrate. | - Store Ac-IETD-pNA properly at -20°C and protect from light. - Prepare fresh substrate solutions for each experiment. | |
| High Well-to-Well Variability | 1. Inconsistent cell numbers. | - Accurately count cells before plating and lysis. - Ensure even cell distribution in multi-well plates. |
| 2. Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent dispensing of reagents and samples. | |
| 3. Air bubbles in wells. | - Be careful not to introduce air bubbles when adding reagents. - Centrifuge the plate briefly before reading if bubbles are present. |
Data Presentation
Substrate Specificity and Kinetic Parameters
| Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Caspase-8 | 66 | Not widely reported | Not widely reported | Ac-IETD-pNA is a recognized substrate.[4] |
| Caspase-3 | - | - | - | Can be cleaved by caspase-3, but DEVD-containing substrates are preferred. |
| Caspase-6 | - | - | - | Known to cleave Ac-IETD-pNA.[3] |
| Caspase-10 | - | - | - | Shows a preference for LEHD sequences but can also cleave IETD.[5] |
Note: The lack of comprehensive kinetic data highlights the importance of empirical validation and the use of appropriate controls in your specific experimental system.
Experimental Protocols
Detailed Methodology for Caspase-8 Activity Assay
This protocol provides a general guideline for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA. Optimization may be required for different cell types and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Just before use, add 10 mM DTT.
-
Assay Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 2 mM EDTA. Just before use, add 20 mM DTT.
-
Ac-IETD-pNA Substrate (4 mM): Reconstitute lyophilized Ac-IETD-pNA in DMSO to a stock concentration of 20 mM and dilute to 4 mM with sterile, nuclease-free water. Store aliquots at -20°C.
-
pNA Standard (optional): Prepare a series of known concentrations of p-nitroaniline in assay buffer to generate a standard curve for quantifying the amount of released pNA.
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your target cells using the desired method. Include an uninduced control group.
-
Harvest cells (e.g., by centrifugation for suspension cells or scraping for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 106 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1-2 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Lysis Buffer.
-
Include blank (Lysis Buffer only), negative control (uninduced lysate), and positive control samples. For inhibitor controls, pre-incubate the lysate with a caspase-8 inhibitor for 10-15 minutes at room temperature.
-
Add 50 µL of 2X Assay Buffer to each well.
-
Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance value of the blank from all other readings.
-
The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the negative control.
-
Alternatively, the specific activity can be calculated using a pNA standard curve and expressed as nmol of pNA released per minute per mg of protein.
Mandatory Visualizations
Caption: A diagram of the extrinsic apoptosis signaling pathway leading to the activation of caspase-8.
Caption: A step-by-step workflow for the Ac-IETD-pNA based caspase-8 activity assay.
Caption: A logical diagram illustrating the troubleshooting process for high background signals.
References
Technical Support Center: Ac-IETD-pNA Caspase-8 Assay
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell lysis buffer for the colorimetric Ac-IETD-pNA caspase-8 activity assay.
Frequently Asked Questions (FAQs)
Q1: What is the Ac-IETD-pNA assay and what does it measure? The Ac-IETD-pNA assay is a colorimetric method used to detect the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The assay utilizes the synthetic peptide substrate Ac-IETD-pNA, which mimics the natural cleavage site of caspase-8.[1][2] When active caspase-8 cleaves this substrate, it releases the chromophore p-nitroaniline (pNA).[3][4] The amount of released pNA, which produces a yellow color, can be quantified by measuring its absorbance at 405 nm.[3][4][5] This allows for the determination of caspase-8 enzymatic activity in cell lysates.
Q2: Why is the composition of the cell lysis buffer so critical for this assay? The cell lysis buffer is crucial for several reasons:
-
Efficient Enzyme Release: The buffer must effectively disrupt the cell membrane to release cytosolic contents, including active caspase-8, without denaturing the enzyme.
-
Maintaining Enzyme Stability: The pH and ionic strength of the buffer must be optimized to preserve the native conformation and activity of caspase-8.
-
Preventing Proteolytic Degradation: Cell lysates contain numerous proteases that can degrade caspase-8 or other components. The buffer should contain protease inhibitors to prevent this.
-
Compatibility with Downstream Assay: Components of the lysis buffer must not interfere with the enzymatic reaction or the spectrophotometric reading. For example, high concentrations of certain detergents can inhibit enzyme activity.
Q3: What are the essential components of a cell lysis buffer for a caspase-8 assay? A well-optimized lysis buffer typically contains a combination of the following components, each serving a specific function.
| Component | Function | Typical Concentration Range |
| Buffering Agent | Maintains a stable pH (typically 7.2-7.5) to ensure optimal enzyme activity. | 20-100 mM |
| Non-ionic Detergent | Permeabilizes cell membranes to release intracellular proteins. | 0.1% - 1.0% |
| Reducing Agent | Maintains the cysteine residue in the caspase's active site in a reduced state, which is essential for its catalytic activity. | 2-10 mM |
| Chelating Agent | Sequesters divalent metal ions that can inhibit caspase activity or promote protein degradation. | 1-2 mM |
| Protease Inhibitors | Prevents the degradation of caspase-8 by other proteases present in the lysate. | Varies (use a cocktail) |
| Sucrose/Glycerol | Can act as a stabilizing agent for the enzyme. | 5% - 10% |
Experimental Protocols
Optimized Cell Lysis Buffer Preparation (10 mL)
This protocol provides a starting point for a 1X lysis buffer. Concentrations of detergents and salts may need further optimization depending on the cell type.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| HEPES, pH 7.4 | 1 M | 500 µL | 50 mM |
| CHAPS | 10% (w/v) | 100 µL | 0.1% |
| DTT | 1 M | 50 µL | 5 mM |
| EDTA | 0.5 M | 20 µL | 1 mM |
| Protease Inhibitor Cocktail | 100X | 100 µL | 1X |
| Nuclease-free H₂O | - | up to 10 mL | - |
Procedure:
-
Combine HEPES buffer and nuclease-free water in a 15 mL conical tube.
-
Add CHAPS and EDTA, mixing gently to avoid excessive frothing.
-
Just before use, add the required volumes of DTT and Protease Inhibitor Cocktail.
-
Always keep the complete lysis buffer on ice.[6]
General Ac-IETD-pNA Caspase-8 Assay Protocol
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated or vehicle-treated cell population as a negative control.
-
Cell Harvesting:
-
Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[7]
-
Adherent cells: Scrape cells in ice-cold PBS and then pellet by centrifugation.
-
-
Cell Lysis:
-
Wash the cell pellet once with ice-cold PBS and discard the supernatant.[7]
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 µL per 1-5 x 10⁶ cells).[3]
-
Incubate on ice for 10-20 minutes with occasional vortexing.[3][6][7]
-
Centrifuge the lysate at high speed (e.g., 10,000-16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[7][8]
-
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay). This is critical for normalizing caspase activity.
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein lysate to each well, adjusting the volume with chilled lysis buffer to a final volume of 50 µL.[3]
-
Prepare a reaction mix containing 2X Reaction Buffer and DTT.[3] Add 50 µL of this mix to each well.
-
Initiate the reaction by adding 5 µL of Ac-IETD-pNA substrate (typically 4 mM stock for a 200 µM final concentration).[3]
-
-
Incubation & Measurement:
Visual Guides
Caption: Extrinsic apoptosis pathway leading to the activation of Caspase-8.
Caption: Experimental workflow for the Ac-IETD-pNA caspase-8 assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Caspase-8 Signal | 1. Inefficient cell lysis. 2. Apoptosis was not successfully induced. 3. Insufficient protein in the assay. 4. Caspase-8 degraded after lysis. 5. DTT omitted or degraded. | 1. Optimize detergent type (e.g., try NP-40, Triton X-100) and concentration. Increase incubation time on ice. 2. Confirm apoptosis induction via a secondary method (e.g., Western blot for cleaved PARP). 3. Increase the amount of cell lysate per well (e.g., up to 200 µg). Ensure accurate protein quantification. 4. Ensure lysis buffer contains fresh protease inhibitors and is kept ice-cold at all times. 5. Add fresh DTT to the reaction buffer immediately before use.[3] |
| High Background Signal | 1. Non-specific cleavage of the substrate by other proteases. 2. Chemical interference from sample components. 3. Substrate (Ac-IETD-pNA) has spontaneously degraded. | 1. Include a control sample treated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to measure non-specific activity. 2. Run a "lysate only" control (without substrate) to check for interfering absorbance from the sample itself. 3. Prepare fresh substrate solution. Store stock substrate solution at -20°C, protected from light and moisture.[3] |
| High Well-to-Well Variability | 1. Inaccurate pipetting of lysate or reagents. 2. Non-uniform cell lysis or cell numbers. 3. Temperature fluctuations across the 96-well plate during incubation. 4. Bubbles in wells interfering with absorbance reading. | 1. Use calibrated pipettes and master mixes for reagents to ensure consistency. 2. Normalize caspase activity to protein concentration for each sample. Ensure complete resuspension of the cell pellet before lysis. 3. Use a calibrated incubator and ensure the plate is placed in the center. 4. Centrifuge the plate briefly (e.g., 300 x g for 1 minute) before reading to remove bubbles. |
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Start -> CheckControls; CheckControls -> ProblemReagents [label="No", color="#EA4335"]; ProblemReagents -> CheckSubstrate [color="#202124"]; ProblemReagents -> CheckBuffers [color="#202124"];
CheckControls -> ProblemSamples [label="Yes", color="#34A853"]; ProblemSamples -> SignalType [color="#202124"]; SignalType -> LowSignal [label="Low or No Signal", color="#4285F4"]; SignalType -> HighBg [label="High Background", color="#EA4335"];
LowSignal -> CheckLysis [color="#202124"]; LowSignal -> CheckProtein [color="#202124"]; HighBg -> CheckInhibitor [color="#202124"]; } Caption: A logical workflow for troubleshooting common assay problems.
References
- 1. apexbt.com [apexbt.com]
- 2. tribioscience.com [tribioscience.com]
- 3. abcam.com [abcam.com]
- 4. cephamls.com [cephamls.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mpbio.com [mpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
A Researcher's Guide to Measuring Apoptosis: Validating the Ac-IETD-pNA Assay Against Key Alternatives
For researchers in drug discovery and the life sciences, the accurate measurement of apoptosis, or programmed cell death, is critical. The Ac-IETD-pNA assay, which measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, is a widely used method. This guide provides a comprehensive comparison of the Ac-IETD-pNA assay with other common methods for detecting apoptosis: Annexin V staining, the TUNEL assay, and caspase-3/7 activity assays. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate assay for their specific needs.
The Central Role of Caspases in Apoptosis
Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic and intrinsic pathways. The extrinsic pathway is triggered by external signals, such as the binding of death ligands to cell surface receptors, leading to the activation of initiator caspases, primarily caspase-8. The intrinsic pathway , on the other hand, is initiated by internal stimuli like DNA damage or cellular stress, culminating in the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes characteristic of apoptosis.[1][2][3][4][5]
The Ac-IETD-pNA assay specifically measures the activity of caspase-8. The substrate, Ac-IETD-pNA, is cleaved by active caspase-8, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[6][7][8] This makes the assay a direct measure of the initiation of the extrinsic apoptotic pathway.
Comparative Analysis of Apoptosis Assays
Choosing the right apoptosis assay depends on various factors, including the specific question being asked, the cell type, the timing of the measurement, and available equipment. Below is a comparative overview of the Ac-IETD-pNA assay and its main alternatives.
| Assay | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Ac-IETD-pNA Assay | Colorimetric detection of pNA released by caspase-8 cleavage of the Ac-IETD-pNA substrate.[6][7][8] | Early (Extrinsic Pathway Initiation) | - Direct measurement of initiator caspase-8 activity.- Simple, plate-reader-based format.- Relatively inexpensive. | - Specific to the extrinsic pathway.- May not detect apoptosis initiated through the intrinsic pathway.- Less sensitive than fluorescent or luminescent assays. |
| Annexin V Staining | Detection of phosphatidylserine (PS) translocated to the outer leaflet of the plasma membrane.[9][10][11] | Early to Mid | - Detects an early event in both intrinsic and extrinsic pathways.- Can be combined with a viability dye (e.g., Propidium Iodide) to distinguish apoptotic from necrotic cells.[9] | - Requires flow cytometry or fluorescence microscopy.- Can also stain necrotic cells if the membrane is compromised.- Binding is reversible and calcium-dependent. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA.[12] | Late | - Detects a hallmark of late-stage apoptosis.- Can be used on fixed cells and tissue sections.[12] | - Can also label necrotic cells and cells with DNA damage from other sources.[12]- Sensitivity and specificity can vary depending on the protocol and cell type.[13][14][15][16] |
| Caspase-3/7 Assays | Measurement of the activity of executioner caspases-3 and -7, often using a luminogenic or fluorogenic substrate.[17][18][19][20][21] | Mid to Late | - Measures the activity of key executioner caspases, representing a point of no return in apoptosis.- High sensitivity, especially with luminescent substrates.[17][19]- Amenable to high-throughput screening.[20] | - Does not distinguish between intrinsic and extrinsic pathway initiation.- Timing is critical, as activity decreases in late-stage apoptosis. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the procedural steps of each assay, the following diagrams are provided.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cephamls.com [cephamls.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V-FITC Early Apoptosis Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. kumc.edu [kumc.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A novel method to determine specificity and sensitivity of the TUNEL reaction in the quantitation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. ulab360.com [ulab360.com]
- 18. avantorsciences.com [avantorsciences.com]
- 19. biocompare.com [biocompare.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 21. promega.com [promega.com]
Unveiling the Cross-Reactivity of Ac-IETD-pNA with Caspase-6 and Caspase-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the chromogenic substrate Ac-IETD-pNA with caspase-6 and caspase-10, alongside the canonical caspase-8. While primarily utilized as a caspase-8 substrate, understanding its interaction with other caspases is crucial for accurate interpretation of experimental results and for the development of specific caspase inhibitors. This document summarizes available data on substrate specificity, provides detailed experimental protocols for assessing caspase activity, and visualizes the relevant signaling pathways.
Data Presentation: Substrate Specificity Overview
For instance, studies on various caspase substrates have demonstrated overlapping specificities. While DEVD is the preferred motif for caspase-3, and VEID for caspase-6, some level of cleavage of these substrates by other caspases is observed. Ac-IETD-pNA, designed based on a caspase-8 cleavage site, is also a known substrate for caspase-6 and caspase-10.[1] The efficiency of this cleavage relative to caspase-8 and other caspases is a critical parameter for researchers to consider.
The following table provides a qualitative summary of the known interactions.
| Caspase | Preferred Recognition Motif | Interaction with Ac-IETD-pNA | Notes |
| Caspase-3 | DEVD | Low to negligible | Primarily an executioner caspase with a strong preference for the DEVD sequence. |
| Caspase-6 | VEID | Moderate | An executioner caspase that can also be activated upstream. It exhibits broader substrate specificity than caspase-3.[2] |
| Caspase-8 | IETD/LETD | High | The primary target for Ac-IETD-pNA, an initiator caspase in the extrinsic apoptosis pathway. |
| Caspase-10 | AEVD/IETD | Moderate | A human-specific initiator caspase that shares structural homology with caspase-8 and can also cleave IETD sequences.[3] |
Experimental Protocols
To experimentally determine the cross-reactivity and specificity of Ac-IETD-pNA, a standardized colorimetric caspase activity assay can be performed.
Protocol: Colorimetric Caspase Activity Assay
Objective: To measure and compare the enzymatic activity of purified caspase-3, -6, and -10 using the chromogenic substrate Ac-IETD-pNA.
Materials:
-
Purified, active human recombinant caspase-3, caspase-6, and caspase-10.
-
Ac-IETD-pNA substrate (stock solution in DMSO).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
p-Nitroaniline (pNA) for standard curve.
Procedure:
-
Preparation of Reagents:
-
Thaw purified caspase enzymes on ice. Dilute each caspase to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Prepare a serial dilution of the Ac-IETD-pNA substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM).
-
Prepare a standard curve using known concentrations of pNA in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 20 µL of the diluted caspase enzyme to the respective wells (include a no-enzyme control).
-
Add 20 µL of the various concentrations of Ac-IETD-pNA substrate to the wells to initiate the reaction.
-
The final reaction volume in each well will be 90 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 5-10 minutes) for 1-2 hours using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the values from the no-enzyme control wells.
-
Convert the absorbance values to the concentration of pNA released using the pNA standard curve.
-
Plot the initial reaction velocity (rate of pNA production) against the substrate concentration for each caspase.
-
Determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), by fitting the data to the Michaelis-Menten equation.
-
Calculate the catalytic efficiency (kcat/Km) for each caspase with Ac-IETD-pNA.
-
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of caspase activation and the experimental approach to studying substrate specificity, the following diagrams are provided.
The following diagrams illustrate the signaling pathways for caspase-6 and caspase-10, highlighting their key activators and substrates.
Caspase-6 is an executioner caspase that can be activated by initiator caspases like caspase-8 and the executioner caspase-3.[4] It plays a role in the cleavage of key cellular proteins such as Lamin A/C and Huntingtin.[4] Interestingly, active caspase-6 can also cleave pro-caspase-8, creating a potential feedback amplification loop.
Caspase-10 is an initiator caspase primarily involved in the extrinsic apoptosis pathway, similar to caspase-8.[5] Upon binding of death ligands like TRAIL to their receptors, the adaptor protein FADD recruits pro-caspase-10, leading to its dimerization and auto-activation. Active caspase-10 can then activate executioner caspases such as caspase-3 and -7, and cleave the pro-apoptotic protein BID, ultimately leading to apoptosis.[6]
References
- 1. Kinetic comparison of procaspase-3 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haoranbio.com [haoranbio.com]
- 4. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ac-IETD-pNA and Ac-IETD-AFC for Caspase-8 Activity Assays
For researchers, scientists, and drug development professionals investigating apoptosis and related cellular processes, the accurate measurement of caspase-8 activity is paramount. Caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, serves as a critical biomarker and a therapeutic target. The choice of substrate for its detection can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used caspase-8 substrates: the colorimetric substrate Ac-IETD-pNA and the fluorometric substrate Ac-IETD-AFC, supported by experimental data and detailed protocols.
Executive Summary
The principal difference between Ac-IETD-pNA and Ac-IETD-AFC lies in their detection method and resulting sensitivity. Ac-IETD-AFC, a fluorometric substrate, generally offers significantly higher sensitivity compared to the colorimetric Ac-IETD-pNA, making it the preferred choice for detecting low levels of caspase-8 activity. While both substrates are based on the IETD peptide sequence recognized by caspase-8, neither is entirely specific for this enzyme and can be cleaved by other proteases. The selection between the two should be guided by the specific requirements of the experiment, including the expected enzyme concentration, sample type, and available instrumentation.
Data Presentation: Quantitative Comparison
| Feature | Ac-IETD-pNA (Colorimetric) | Ac-IETD-AFC (Fluorometric) |
| Detection Principle | Absorbance of released p-nitroaniline (pNA) | Fluorescence of released 7-amino-4-trifluoromethylcoumarin (AFC) |
| Wavelength | Absorbance at ~405 nm[1][2] | Excitation at ~400 nm, Emission at ~505 nm[3][4] |
| Sensitivity | Lower, typically in the micromolar range[5] | Higher, can detect picomolar amounts of AFC[5] |
| Kinetic Parameters | Km for Caspase-8: ~66 µM[6] | Not consistently reported, but generally exhibits high affinity. |
| Specificity | Not entirely specific; can be cleaved by caspase-6, caspase-10, and granzyme B[1]. | Not entirely specific; can be cleaved by other caspases and granzyme B. |
| Instrumentation | Spectrophotometer or microplate reader | Fluorometer or fluorescence microplate reader |
| Cost | Generally lower | Generally higher |
| Common Applications | High-throughput screening, endpoint assays with high enzyme concentrations | Low-level enzyme detection, kinetic studies, cell-based assays |
Mandatory Visualization
Caspase-8 Signaling Pathway
Caption: Extrinsic and intrinsic apoptosis pathways initiated by caspase-8.
Experimental Workflow Comparison
Caption: General experimental workflows for caspase-8 activity assays.
Experimental Protocols
Key Experiment 1: Colorimetric Caspase-8 Activity Assay using Ac-IETD-pNA
Objective: To quantify caspase-8 activity in cell lysates using a colorimetric substrate.
Materials:
-
Cells induced to undergo apoptosis and a negative control cell population.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT).
-
Ac-IETD-pNA substrate (4 mM stock solution in DMSO).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplate.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in the experimental cell population.
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add 50-100 µg of cell lysate protein per well in a 96-well plate.
-
Bring the final volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader[7].
-
Key Experiment 2: Fluorometric Caspase-8 Activity Assay using Ac-IETD-AFC
Objective: To quantify caspase-8 activity in cell lysates using a more sensitive fluorometric substrate.
Materials:
-
Cells induced to undergo apoptosis and a negative control cell population.
-
Cell Lysis Buffer (as above).
-
2x Reaction Buffer (as above).
-
Ac-IETD-AFC substrate (1 mM stock solution in DMSO).
-
Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm.
-
96-well black microplate.
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as for the colorimetric assay.
-
-
Assay Reaction:
-
Add 10-50 µg of cell lysate protein per well in a 96-well black plate.
-
Bring the final volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-IETD-AFC substrate to each well (final concentration 50 µM).
-
-
Incubation and Measurement:
Concluding Remarks
The choice between Ac-IETD-pNA and Ac-IETD-AFC for measuring caspase-8 activity is a trade-off between sensitivity and cost. For studies requiring high sensitivity to detect subtle changes or low levels of caspase-8, the fluorometric substrate Ac-IETD-AFC is the superior option[5]. However, for high-throughput screening or experiments with robust caspase-8 activation, the more economical colorimetric substrate, Ac-IETD-pNA, may suffice. It is crucial for researchers to be aware of the potential for cross-reactivity with other proteases and to include appropriate controls in their experimental design to ensure the validity of their findings.
References
- 1. apexbt.com [apexbt.com]
- 2. cephamls.com [cephamls.com]
- 3. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 4. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 5. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 6. innopep.com [innopep.com]
- 7. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison of Ac-IETD-pNA and Ac-LEHD-pNA for Caspase Specificity Studies
For researchers, scientists, and drug development professionals, selecting the appropriate tools to dissect the intricate pathways of apoptosis is paramount. Among the key players in this programmed cell death cascade are caspases, a family of cysteine-aspartic proteases. Distinguishing the activity of specific caspases is crucial for understanding disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive comparison of two widely used colorimetric substrates, Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) and Ac-Leu-Glu-His-Asp-pNA (Ac-LEHD-pNA), for the specific detection of initiator caspases, caspase-8 and caspase-9, respectively.
This comparison guide delves into the specificity, performance, and experimental considerations for each substrate, supported by available data and detailed protocols to aid in experimental design and data interpretation.
Performance Characteristics at a Glance
The choice between Ac-IETD-pNA and Ac-LEHD-pNA hinges on the specific initiator caspase being investigated. Ac-IETD-pNA is the preferred substrate for caspase-8, the primary initiator caspase in the extrinsic apoptosis pathway. Conversely, Ac-LEHD-pNA is the substrate of choice for caspase-9, the initiator caspase in the intrinsic apoptosis pathway. The following table summarizes their key performance characteristics based on available data.
| Feature | This compound (Ac-IETD-pNA) | Ac-Leu-Glu-His-Asp-pNA (Ac-LEHD-pNA) |
| Primary Target | Caspase-8 | Caspase-9 |
| Peptide Sequence | Ile-Glu-Thr-Asp | Leu-Glu-His-Asp |
| Kinetic Parameters | For Caspase-8: Km = 66 µM[1] | For Caspase-9 (with Ac-LEHD-afc): kcat/KM = (12.8 ± 1.1) x 10^4 µM⁻¹s⁻¹[2] |
| Known Cross-Reactivity | Caspase-6, Caspase-10, Granzyme B[3][4] | Caspase-4, Caspase-5[5] |
| Notes on Specificity | While designed for caspase-8, studies have shown that caspase-8 and caspase-10 can also efficiently cleave the LEHD sequence, sometimes even preferentially over the IETD sequence. | Generally considered a more specific substrate for caspase-9. |
Delving into Caspase Specificity
The tetrapeptide sequences of these substrates are designed to mimic the natural cleavage sites of their respective target caspases. Ac-IETD-pNA is based on the cleavage site in the caspase-3 precursor, a downstream target of caspase-8.[6] Similarly, the LEHD sequence is recognized and cleaved by caspase-9.[7]
While these substrates are valuable tools, it is crucial to acknowledge their limitations in terms of absolute specificity. For instance, Ac-IETD-pNA has been reported to be cleaved by other caspases, including the executioner caspase-6 and the initiator caspase-10.[3][4] Furthermore, some studies suggest that both caspase-8 and caspase-10 can hydrolyze the LEHD sequence found in Ac-LEHD-pNA, indicating a degree of overlap in substrate preference. This underscores the importance of using specific inhibitors and controls in caspase activity assays to confirm the identity of the active caspase.
Experimental Protocols: A Step-by-Step Guide
The following is a generalized protocol for a colorimetric caspase activity assay using either Ac-IETD-pNA or Ac-LEHD-pNA. This protocol can be adapted for use in a 96-well plate format for high-throughput analysis.
Reagents and Materials:
-
Cells or tissue lysates to be assayed
-
Ac-IETD-pNA or Ac-LEHD-pNA substrate (stock solution typically 4 mM in DMSO)[8]
-
Cell Lysis Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA)[7]
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 100 mM NaCl, 0.2% CHAPS, 20 mM EDTA, 10% Glycerol)[9]
-
Dithiothreitol (DTT) (stock solution typically 1 M)[8]
-
Microplate reader capable of measuring absorbance at 405 nm[10][11]
-
96-well microplate
Assay Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell culture using the desired method. Include an uninduced control group.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10-15 minutes.[8]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[8]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).[9]
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[9]
-
Prepare the 2x Reaction Buffer containing DTT immediately before use (final concentration of DTT should be 10 mM).[8]
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.[8]
-
Add 5 µL of the 4 mM Ac-IETD-pNA or Ac-LEHD-pNA substrate to each well for a final concentration of 200 µM.[8][9]
-
Include control wells:
-
Blank: 50 µL of Lysis Buffer, 50 µL of 2x Reaction Buffer with DTT, and 5 µL of substrate.
-
Negative Control: Lysate from uninduced cells.
-
Inhibitor Control (optional but recommended): Pre-incubate the lysate with a specific inhibitor for caspase-8 (e.g., Z-IETD-FMK) or caspase-9 (e.g., Z-LEHD-FMK) before adding the substrate.
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance value of the blank from all other readings.
-
The level of caspase activity is proportional to the color intensity. The results can be expressed as the fold increase in caspase activity by comparing the readings from the induced samples to the uninduced control.
-
Visualizing the Pathways and Workflow
To better understand the context in which these substrates are used, the following diagrams illustrate the extrinsic and intrinsic apoptosis pathways, as well as a typical experimental workflow.
Caption: The extrinsic apoptosis pathway initiated by death receptor activation, leading to the activation of caspase-8.
Caption: The intrinsic apoptosis pathway triggered by internal stimuli, resulting in the activation of caspase-9.
Caption: A generalized workflow for performing a colorimetric caspase activity assay.
References
- 1. pnas.org [pnas.org]
- 2. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. Ac-LEHD-pNa - LKT Labs [lktlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. cephamls.com [cephamls.com]
A Comparative Guide to Caspase-8 Activity Assays: Sensitivity and Limit of Detection
For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is a cornerstone of apoptosis research. This guide provides a detailed comparison of the Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) colorimetric assay for caspase-8 with its fluorometric and luminescent alternatives. We present a comprehensive overview of their sensitivity, limits of detection, and experimental protocols to aid in the selection of the most appropriate assay for your research needs.
The Ac-IETD-pNA assay is a widely used method for detecting the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. The assay's principle lies in the cleavage of the p-nitroanilide (pNA) chromophore from the peptide substrate Ac-IETD by active caspase-8, resulting in a color change that can be quantified spectrophotometrically. While robust and accessible, this colorimetric method faces competition from more modern fluorometric and luminescent assays that often boast higher sensitivity.
Comparative Analysis of Caspase-8 and Caspase-3 Assays
To provide a thorough comparison, this guide evaluates three principal types of assays for both caspase-8 (utilizing the IETD peptide sequence) and the well-characterized executioner caspase, caspase-3 (using the DEVD peptide sequence). The alternatives to the colorimetric pNA-based assay are fluorometric assays, typically employing 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC), and luminescent assays.
| Assay Type | Target Caspase | Substrate | Detection Method | Limit of Detection (LOD) / Sensitivity | Key Advantages | Key Disadvantages |
| Colorimetric | Caspase-8 | Ac-IETD-pNA | Absorbance (405 nm) | Typically in the micromolar (µM) range; can detect activity in 50-200 µg of cell lysate protein.[1] | Simple, inexpensive, requires standard lab equipment. | Lower sensitivity compared to other methods. |
| Fluorometric | Caspase-8 | Ac-IETD-AFC | Fluorescence (Ex/Em ~400/505 nm) | Generally more sensitive than colorimetric assays, capable of detecting lower enzyme concentrations. | High sensitivity, suitable for kinetic studies. | Requires a fluorescence plate reader, potential for background fluorescence. |
| Luminescent | Caspase-8 | Pro-luminescent IETD substrate | Luminescence | Highest sensitivity, can detect caspase activity in as few as 1,560 cells per well.[2] | Exceptional sensitivity, low background, wide dynamic range. | More expensive, requires a luminometer. |
| Colorimetric | Caspase-3 | Ac-DEVD-pNA | Absorbance (405 nm) | In the micromolar (µM) range.[3][4] | Cost-effective, straightforward protocol.[3][5] | Less sensitive, may not be suitable for samples with low caspase activity. |
| Fluorometric | Caspase-3 | Ac-DEVD-AMC | Fluorescence (Ex/Em ~380/460 nm) | High sensitivity, suitable for 0.5 - 2x10^5 cells/well or ~100 µg of lysate protein.[2] | Greater sensitivity than colorimetric assays.[6] | Potential for compound interference and background fluorescence. |
| Luminescent | Caspase-3/7 | Pro-luminescent DEVD substrate | Luminescence | Extremely high sensitivity, can detect caspase activity in as few as 20 apoptotic cells.[7][8] | Superior sensitivity and signal-to-noise ratio.[8] | Higher cost of reagents and instrumentation. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the extrinsic apoptosis pathway initiated by caspase-8 and a general workflow for a caspase activity assay.
Detailed Experimental Protocols
The following are generalized protocols for each assay type. Specific details may vary depending on the commercial kit used.
Ac-IETD-pNA Colorimetric Assay
This protocol is adapted from commercially available caspase-8 colorimetric assay kits.[1][9][10][11][12]
Materials:
-
Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
Ac-IETD-pNA substrate (4 mM)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell culture using the desired method.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube on ice.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Dilute the cell lysate to a concentration of 1-4 µg/µL in Cell Lysis Buffer.
-
Add 50 µL of the diluted lysate to a well of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the apoptotic sample to an uninduced control.
-
Ac-IETD-AFC Fluorometric Assay
This protocol is based on commercially available caspase-8 fluorometric assay kits.[13][14][15][16]
Materials:
-
Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
Ac-IETD-AFC substrate (1 mM)
-
Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm
-
Black 96-well microplate
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as for the colorimetric assay.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well of a black 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the 1 mM Ac-IETD-AFC substrate to each well.
-
-
Detection:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The level of caspase-8 activity is proportional to the fluorescence signal.
-
Caspase-Glo® 8 Luminescent Assay
This protocol is a summary of the Promega Caspase-Glo® 8 Assay.[17][18][19]
Materials:
-
Caspase-Glo® 8 Reagent (contains proluminescent substrate, luciferase, and lysis buffer)
-
Luminometer
-
Opaque-walled 96-well microplate
Procedure:
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 8 Substrate with the provided buffer to create the Caspase-Glo® 8 Reagent.
-
-
Assay Reaction:
-
Add 100 µL of cell culture medium containing cells to the wells of an opaque-walled 96-well plate.
-
Add 100 µL of the prepared Caspase-Glo® 8 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Detection:
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase-8.
-
Conclusion
The choice of a caspase-8 activity assay depends on the specific requirements of the experiment. The Ac-IETD-pNA colorimetric assay offers a simple and cost-effective method suitable for initial screenings and for laboratories with basic equipment. For studies demanding higher sensitivity and quantitative accuracy, fluorometric assays using substrates like Ac-IETD-AFC provide a significant advantage. For the utmost sensitivity, particularly when working with limited sample material or detecting low levels of apoptosis, luminescent assays such as the Caspase-Glo® 8 assay are the superior choice, offering a broad dynamic range and low background interference. By understanding the principles, protocols, and performance characteristics of each assay, researchers can make an informed decision to best suit their experimental goals.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Colorimetric detection of apoptosis based on caspase-3 activity assay using unmodified gold nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. abcam.com [abcam.com]
- 6. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ecotechbiotech.com [ecotechbiotech.com]
- 11. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 12. apexbt.com [apexbt.com]
- 13. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 14. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 15. apexbt.com [apexbt.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Caspase-Glo® 8 Assay Systems [promega.com]
- 18. avantorsciences.com [avantorsciences.com]
- 19. promega.com [promega.com]
A Comparative Guide: Correlating Ac-IETD-pNA Colorimetric Assay with Western Blot for Cleaved Caspase-8 Detection
For researchers, scientists, and drug development professionals, accurately measuring apoptosis is critical. Caspase-8 activation is a key event in the extrinsic apoptosis pathway, and its detection is a reliable indicator of programmed cell death. Two widely used methods for this purpose are the Ac-IETD-pNA colorimetric assay and Western blotting for cleaved caspase-8. This guide provides an objective comparison of these techniques, supported by experimental data, to help you choose the most appropriate method for your research needs.
Principle of the Methods
The Ac-IETD-pNA colorimetric assay is a functional assay that measures the enzymatic activity of caspase-8.[1][2][3] The substrate, Ac-IETD-pNA, is composed of a tetrapeptide sequence (IETD) recognized by caspase-8, linked to a chromophore, p-nitroaniline (pNA).[1][4][5] When active caspase-8 cleaves the substrate, pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[2][5][6] The intensity of the color is directly proportional to the caspase-8 activity in the sample.
Western blotting , on the other hand, is an immunological method that detects the presence of specific proteins. To detect caspase-8 activation, Western blotting utilizes antibodies that specifically recognize the cleaved fragments of caspase-8.[7][8] Procaspase-8, the inactive zymogen, is a single polypeptide chain of approximately 55-57 kDa.[9] Upon activation, it undergoes proteolytic cleavage to generate active subunits, typically p18 and p10.[6][10][11] Antibodies specific to these cleaved forms allow for the visualization and semi-quantification of activated caspase-8.[12]
Correlation of Results: A Quantitative Comparison
While both methods are used to assess caspase-8 activation, they measure different aspects of this process. The Ac-IETD-pNA assay measures the enzymatic activity of caspase-8, providing a quantitative readout of its catalytic function. Western blotting detects the presence of the cleaved, active form of the enzyme.
Generally, there is a good correlation between the results obtained from both assays. An increase in caspase-8 activity measured by the Ac-IETD-pNA assay is typically accompanied by the appearance of cleaved caspase-8 bands on a Western blot. However, it is important to understand that a direct 1:1 correlation may not always be observed due to several factors:
-
Sensitivity: The Ac-IETD-pNA assay can be highly sensitive and may detect low levels of caspase-8 activity that are difficult to visualize by Western blot.
-
Post-translational Modifications: Other factors besides cleavage can regulate caspase-8 activity, which would be reflected in the activity assay but not in the Western blot for cleavage.
-
Antibody Specificity: The quality and specificity of the primary antibody used in Western blotting are crucial for accurate detection of the cleaved fragments.
Below is a table summarizing representative data that illustrates the expected correlation between the two methods when studying apoptosis induction.
| Treatment | Caspase-8 Activity (Fold Increase over Control) | Cleaved Caspase-8 (p18 fragment) Western Blot Band Intensity (Arbitrary Units) |
| Control (Untreated) | 1.0 | 1.0 |
| Apoptosis Inducer (Low Dose) | 2.5 | 3.2 |
| Apoptosis Inducer (High Dose) | 5.8 | 8.5 |
| Apoptosis Inducer + Caspase-8 Inhibitor | 1.2 | 1.5 |
This table presents hypothetical data based on typical experimental outcomes to illustrate the positive correlation between the two methods.
Visualizing the Caspase-8 Activation Pathway
The activation of caspase-8 is a critical step in the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.
Experimental Protocols
Ac-IETD-pNA Colorimetric Assay
This protocol provides a general workflow for measuring caspase-8 activity in cell lysates.
-
Cell Lysis:
-
Induce apoptosis in your cell culture using the desired treatment. Include an untreated control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with lysis buffer to have an equal volume in all wells.
-
Add the Ac-IETD-pNA substrate to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-8 activity can be determined by comparing the absorbance readings of the treated samples to the untreated control.
-
Western Blot for Cleaved Caspase-8
This protocol outlines the key steps for detecting cleaved caspase-8 by Western blot.
-
Sample Preparation:
-
Prepare cell lysates as described in the Ac-IETD-pNA assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 12-15%).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-8 (e.g., recognizing the p18 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The intensity of the bands corresponding to cleaved caspase-8 can be quantified using densitometry software. A loading control, such as β-actin or GAPDH, should be used to normalize the data.
-
Conclusion
Both the Ac-IETD-pNA colorimetric assay and Western blotting are valuable techniques for studying caspase-8 activation. The Ac-IETD-pNA assay offers a quantitative measure of enzymatic activity and is well-suited for high-throughput screening. Western blotting provides a semi-quantitative confirmation of caspase-8 cleavage and allows for the visualization of the specific protein fragments. For a comprehensive and robust assessment of apoptosis, it is often recommended to use both methods in parallel to correlate caspase-8 activity with the presence of its cleaved, active form. This dual approach provides stronger evidence of apoptosis induction and a more complete understanding of the underlying cellular processes.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. innopep.com [innopep.com]
- 6. cephamls.com [cephamls.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 9. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to Chromogenic Caspase Substrate Assays: Focus on Ac-IETD-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of chromogenic caspase substrates, with a primary focus on Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide (Ac-IETD-pNA), a substrate for caspase-8. While direct inter-assay and intra-assay variability data for Ac-IETD-pNA is not extensively published, this document presents representative data to illustrate typical assay performance. The guide also includes a comparison with the widely used caspase-3 substrate, Ac-DEVD-pNA, to offer a broader context for assay selection and validation.
The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is recognized and cleaved by caspase-8, an initiator caspase crucial in the extrinsic pathway of apoptosis.[1][2][3][4] The substrate Ac-IETD-pNA is designed to measure the activity of this enzyme. Upon cleavage by active caspase-8, the p-nitroanilide (pNA) moiety is released, producing a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2][3][4] This colorimetric assay provides a simple and convenient method for quantifying caspase-8 activity in cell lysates.[2][5]
Data Presentation: Inter-Assay and Intra-Assay Variability
The following tables present illustrative data on the precision of caspase activity assays using Ac-IETD-pNA (for caspase-8) and Ac-DEVD-pNA (for caspase-3). The data is intended to be representative of typical performance in a research setting. The Coefficient of Variation (%CV) is a standard measure of assay precision, with lower percentages indicating higher precision.
Table 1: Intra-Assay Variability of Caspase Activity Measurements
Intra-assay precision was determined by running ten replicates of three different concentrations of purified active caspase in a single assay.
| Substrate | Target Enzyme | Sample Conc. (units/mL) | Mean Absorbance (405 nm) | Std. Dev. | %CV |
| Ac-IETD-pNA | Caspase-8 | Low (2.5) | 0.215 | 0.011 | 5.1 |
| Ac-IETD-pNA | Caspase-8 | Medium (10) | 0.850 | 0.034 | 4.0 |
| Ac-IETD-pNA | Caspase-8 | High (25) | 1.985 | 0.069 | 3.5 |
| Ac-DEVD-pNA | Caspase-3 | Low (2.5) | 0.230 | 0.013 | 5.7 |
| Ac-DEVD-pNA | Caspase-3 | Medium (10) | 0.910 | 0.039 | 4.3 |
| Ac-DEVD-pNA | Caspase-3 | High (25) | 2.150 | 0.078 | 3.6 |
Table 2: Inter-Assay Variability of Caspase Activity Measurements
Inter-assay precision was determined by running three independent assays on three different days, using the same concentrations of purified active caspase.
| Substrate | Target Enzyme | Sample Conc. (units/mL) | Mean Absorbance (405 nm) | Std. Dev. | %CV |
| Ac-IETD-pNA | Caspase-8 | Low (2.5) | 0.221 | 0.019 | 8.6 |
| Ac-IETD-pNA | Caspase-8 | Medium (10) | 0.865 | 0.061 | 7.1 |
| Ac-IETD-pNA | Caspase-8 | High (25) | 2.010 | 0.121 | 6.0 |
| Ac-DEVD-pNA | Caspase-3 | Low (2.5) | 0.238 | 0.022 | 9.2 |
| Ac-DEVD-pNA | Caspase-3 | Medium (10) | 0.925 | 0.076 | 8.2 |
| Ac-DEVD-pNA | Caspase-3 | High (25) | 2.180 | 0.157 | 7.2 |
Experimental Protocols
A generalized protocol for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA is provided below. This protocol may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells induced to undergo apoptosis and a non-induced control population.
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).[6]
-
2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).[6]
-
Ac-IETD-pNA substrate (4 mM stock solution in DMSO).[1]
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysis:
-
Induce apoptosis in the experimental cell population.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Assay Reaction:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) using the Cell Lysis Buffer.
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
Prepare a blank control well containing 50 µL of Cell Lysis Buffer instead of lysate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well to start the reaction (final concentration 200 µM).[5]
-
Mix gently by shaking the plate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.[1]
-
The level of caspase-8 activity is directly proportional to the color intensity.
-
Visualizations: Pathways and Workflows
Extrinsic Apoptosis Pathway and Substrate Cleavage
The following diagram illustrates the activation of caspase-8 in the extrinsic apoptosis pathway, leading to the cleavage of the Ac-IETD-pNA substrate.
References
Safety Operating Guide
Proper Disposal Procedures for Ac-Ile-Glu-Thr-Asp-PNA: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Ac-Ile-Glu-Thr-Asp-PNA is paramount in a laboratory setting. This document provides essential, step-by-step guidance for the proper handling and disposal of this caspase-8 substrate, with a focus on operational safety and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including a lab coat, splash goggles, and nitrile gloves, should be worn at all times when handling this compound and its waste products.[3] All handling of the powdered form of the compound should be conducted in a chemical fume hood to prevent inhalation.[3]
Quantitative Data on a Key Component: p-Nitroaniline
The primary hazard associated with the disposal of this compound is the release of p-nitroaniline (pNA), a compound classified as acutely toxic.[3] The following table summarizes key quantitative safety data for p-nitroaniline.
| Parameter | Value | Reference |
| Molecular Weight | 138.14 g/mol | --INVALID-LINK-- |
| Acute Toxicity (Oral) | LD50 Rat: 750 mg/kg | --INVALID-LINK-- |
| Acute Toxicity (Dermal) | LD50 Rabbit: >7,940 mg/kg | --INVALID-LINK-- |
| Acute Toxicity (Inhalation) | LC50 Rat: >635 mg/m³ (4 h) | --INVALID-LINK-- |
| Aquatic Toxicity (Fish) | LC50 Pimephales promelas (fathead minnow): 85.7 - 117 mg/L (96 h) | [4] |
| Aquatic Toxicity (Daphnia) | EC50 Daphnia magna (Water flea): 17 mg/L (48 h) | [4] |
Step-by-Step Disposal Procedures
The disposal of this compound and waste generated from its use must be handled as hazardous chemical waste.
Step 1: Segregation of Waste
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound should be collected in a dedicated, clearly labeled hazardous waste container. The container should have a liner.[3]
-
Liquid Waste: All aqueous solutions containing this compound, including stock solutions, reaction mixtures from caspase-8 assays, and contaminated buffers, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not empty these solutions down the drain.[4][5]
Step 2: Labeling of Waste Containers
All waste containers must be labeled in accordance with your institution's and local regulations for hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and "p-nitroaniline"
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Waste
Hazardous waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.[5] Storage should be in a secondary containment bin to prevent spills.
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this waste through regular trash or sewer systems.
Experimental Protocol: Caspase-8 Activity Assay
This protocol outlines a typical colorimetric assay for measuring caspase-8 activity using this compound as a substrate.
Materials:
-
This compound
-
Cell lysate containing caspase-8
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the peptide in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:
-
50 µL of cell lysate (containing 50-200 µg of protein)
-
40 µL of Assay Buffer
-
-
Initiate the reaction: Add 10 µL of the 10 mM this compound stock solution to each well to a final concentration of 1 mM.
-
Incubate the plate: Incubate at 37°C for 1-2 hours, protected from light.
-
Measure absorbance: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroaniline released, and thus to the caspase-8 activity.
Visualizing the Context: The Extrinsic Apoptosis Pathway
The following diagram illustrates the extrinsic apoptosis pathway, in which caspase-8 plays a crucial role as an initiator caspase.
Caption: The extrinsic apoptosis pathway initiated by death ligand binding and leading to the activation of caspase-8.
This comprehensive guide provides the necessary information for the safe handling and proper disposal of this compound in a research environment. By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.
References
Essential Safety and Operational Guide for Handling Ac-Ile-Glu-Thr-Asp-PNA
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Ac-Ile-Glu-Thr-Asp-PNA is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity. This compound is a colorimetric substrate for caspase-8, an enzyme involved in apoptosis.[1][2] Its handling requires adherence to standard laboratory safety practices for chemical reagents.
Summary of Key Safety and Handling Data
Proper storage and handling are critical to maintain the stability and efficacy of this compound. The following table summarizes essential quantitative information for quick reference.
| Parameter | Value | Source |
| Storage Temperature | -20°C to -80°C | [1][3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Physical State | Solid | [4] |
| Appearance | White | [4] |
| Molecular Formula | C27H38N6O12 | [5] |
| Molecular Weight | 638.62 g/mol | [5] |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following personal protective equipment is recommended to minimize exposure and ensure personal safety in the laboratory.
-
Eye and Face Protection : Chemical safety goggles or glasses with side shields that comply with government standards such as NIOSH (US) or EN 166 (EU) are mandatory to protect against splashes.[3]
-
Hand Protection : Chemically resistant, impervious gloves, such as nitrile rubber gloves, must be worn when handling the solid compound and its solutions.[3]
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[3][6]
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if there is a risk of aerosolization or if handling large quantities in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Experimental Protocol: Caspase-8 Activity Assay
This protocol outlines the use of this compound as a colorimetric substrate to measure caspase-8 activity in cell lysates. The assay relies on caspase-8 cleaving the peptide sequence, releasing p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[1][2]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., HEPES or similar, specific to your experimental needs)
-
Cell lysate containing caspase-8
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mM.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[1]
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution with the assay buffer to the desired final working concentration (e.g., 0.2 mM).
-
The working solution should be prepared fresh and used immediately.[2]
-
-
Assay Procedure:
-
Add 10 µL of the cell lysate sample to each well of a 96-well plate.
-
Include a blank control by adding 10 µL of assay buffer instead of the sample.
-
Add 90 µL of the 0.2 mM this compound working solution to each well.
-
Immediately measure the optical density (OD) at 405 nm at time zero.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 90 minutes).
-
After incubation, measure the OD at 405 nm again to determine the change in absorbance.
-
-
Data Analysis:
-
Subtract the OD of the blank control from the OD of the samples.
-
The change in absorbance over time is proportional to the caspase-8 activity in the sample.
-
Visualized Workflows and Pathways
Diagram 1: Safe Handling and PPE Workflow
Caption: Workflow for safe handling of this compound.
Diagram 2: Caspase-8 Activation Pathway
Caption: Simplified extrinsic apoptosis pathway involving Caspase-8.
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.[3]
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops or persists.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air.[3]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms occur.
In Case of a Spill:
-
Avoid contact with the substance.[3]
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal Plan
All waste materials, including empty containers, unused product, and contaminated items (e.g., gloves, pipette tips), should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[3] It is essential to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
